Defactinib
Description
This compound is an orally bioavailable, small-molecule focal adhesion kinase (FAK) inhibitor with potential antiangiogenic and antineoplastic activities. This compound inhibits FAK, which may prevent the integrin-mediated activation of several downstream signal transduction pathways, including those involving RAS/MEK/ERK and PI3K/Akt, thus inhibiting tumor cell migration, proliferation, survival, and tumor angiogenesis. The tyrosine kinase FAK, a signal transducer for integrins, is normally activated by binding to integrins in the extracellular matrix (ECM) but may be upregulated and constitutively activated in various tumor cell types.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 10 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLMVFUGMHIOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025937 | |
| Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073154-85-4 | |
| Record name | Defactinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073154854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Defactinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFACTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53O87HA2QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Defactinib in FAK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from integrins and growth factor receptors to regulate essential cellular processes. In numerous cancer types, FAK is overexpressed and activated, contributing to tumor progression, cell survival, migration, and invasion.[1] This has positioned FAK as a significant target for cancer therapy.[1] Defactinib (also known as VS-6063) is a potent and selective oral inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on the FAK signaling pathway, and relevant experimental protocols for its study.
Mechanism of Action of this compound
This compound is an ATP-competitive small molecule inhibitor that targets the kinase activity of FAK.[3] By binding to the ATP-binding pocket of the FAK kinase domain, this compound prevents the autophosphorylation of FAK at Tyrosine 397 (Tyr397).[4] This autophosphorylation event is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases (SFKs). The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK, amplifying downstream signaling.
By inhibiting FAK's kinase activity, this compound effectively blocks these initial activation steps, thereby disrupting the entire downstream signaling cascade.[2] This leads to the inhibition of tumor cell migration, proliferation, survival, and angiogenesis.[2][5]
Below is a diagram illustrating the FAK signaling pathway and the point of inhibition by this compound.
Quantitative Data on this compound Activity
The potency of this compound has been evaluated across various assays and cell lines. The following tables summarize key quantitative data.
| Parameter | Target | Value | Reference |
| IC₅₀ | FAK | <0.6 nM | [3] |
| IC₅₀ | Pyk2 | <0.6 nM | [3] |
| EC₅₀ | FAK Phosphorylation (in vivo) | 26 nM | [6] |
Table 1: Biochemical and Cellular Potency of this compound.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| TT | Thyroid Cancer | 1.98 | [6] |
| K1 | Thyroid Cancer | 10.34 | [6] |
Table 2: IC₅₀ Values of this compound in Selected Cancer Cell Lines.
Experimental Protocols
Western Blot Analysis of FAK Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on FAK autophosphorylation (p-FAK Tyr397) in cultured cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (VS-6063)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-FAK (Tyr397), Rabbit anti-Total FAK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or DMSO for a specified time (e.g., 3, 24, 48 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[9]
-
Antibody Incubation:
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
The following diagram outlines the workflow for this Western Blot protocol.
Cell Viability (MTT) Assay
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound (VS-6063)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a desired period (e.g., 96 hours).[11]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC₅₀ value.[12]
Downstream Effects and Therapeutic Applications
Inhibition of FAK by this compound disrupts multiple downstream signaling pathways that are crucial for cancer progression.[2]
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PI3K/AKT Pathway: FAK is a key upstream activator of the PI3K/AKT pathway, which is a major driver of cell survival and proliferation.[13][14] this compound-mediated FAK inhibition leads to the dissociation of PI3K from FAK, blocking AKT signaling.[14]
-
MAPK/ERK Pathway: The FAK/Src complex can activate the Ras-Raf-MEK-ERK (MAPK) cascade, which regulates gene expression related to proliferation and invasion.[2][15] this compound can attenuate this pathway, although its effects can be cell-type dependent.
-
Tumor Microenvironment: this compound has been shown to modulate the tumor microenvironment by altering the behavior of stromal and immune cells, potentially enhancing anti-tumor immune responses.[1]
This compound is being investigated in numerous clinical trials, both as a monotherapy and in combination with other agents, for various cancers including ovarian cancer, non-small cell lung cancer (NSCLC), and mesothelioma.[1][16] A particularly promising strategy is its combination with MAPK pathway inhibitors (e.g., MEK inhibitors), as FAK signaling is a known resistance mechanism to these therapies.[2][13]
Conclusion
This compound is a potent and selective FAK inhibitor that effectively disrupts key signaling pathways involved in cancer cell proliferation, survival, and migration. By blocking the critical autophosphorylation of FAK, it provides a powerful tool for both basic research into FAK signaling and as a therapeutic agent in oncology. The experimental protocols provided here offer a foundation for investigating the cellular and molecular effects of this compound, contributing to a deeper understanding of its role in cancer biology and its potential for clinical application.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits FAK phosphorylation and regulates psoriasis via attenuating hyperproliferation of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nacalai.com [nacalai.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bu.edu [bu.edu]
- 11. selleckchem.com [selleckchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. onclive.com [onclive.com]
- 14. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Focal Adhesion Kinase, a Downstream Mediator of Raf-1 Signaling, Suppresses Cellular Adhesion, Migration and Neuroendocrine Markers in Bon Carcinoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clinicaltrials.eu [clinicaltrials.eu]
Investigating Defactinib's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Defactinib, a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK), is emerging as a promising therapeutic agent in oncology. Beyond its direct effects on tumor cell proliferation and survival, this compound significantly modulates the complex tumor microenvironment (TME). This technical guide provides an in-depth analysis of this compound's multifaceted effects on the TME, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing key signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action within the TME, thereby facilitating further investigation and clinical application.
Introduction to this compound and the Tumor Microenvironment
The tumor microenvironment is a complex ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts), immune cells, blood vessels, and the extracellular matrix (ECM). This intricate network plays a pivotal role in tumor progression, metastasis, and response to therapy.[1][2][3] Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that acts as a central signaling hub, integrating signals from the ECM and growth factor receptors to regulate cell adhesion, migration, proliferation, and survival.[4][5] FAK is frequently overexpressed in various solid tumors and its activation is associated with poor prognosis.[4][6]
This compound (also known as VS-6063) is a small molecule inhibitor that targets the ATP-binding pocket of FAK, thereby inhibiting its autophosphorylation at Tyrosine 397 (Y397) and subsequent downstream signaling.[4][6] By targeting FAK, this compound not only directly impedes tumor cell functions but also remodels the TME, transforming it from an immunosuppressive to an immune-active state.[4][7]
Mechanism of Action: FAK Inhibition and Downstream Signaling
This compound's primary mechanism of action is the inhibition of FAK, which leads to the disruption of several downstream signaling pathways crucial for tumor progression.[8][9]
Impact on Core Signaling Pathways
FAK activation triggers a cascade of intracellular events, prominently involving the PI3K/Akt and RAS/MEK/ERK pathways.[8][9] this compound-mediated FAK inhibition leads to the dose- and time-dependent dissociation of PI3K from FAK, resulting in the blockade of Akt signaling.[9] This, in turn, suppresses the expression of several oncogenes, including SOX2, MYC, EGFR, and MET.[9] Furthermore, FAK is a key mediator of resistance to MAPK pathway inhibitors.[8] The combination of this compound with RAF/MEK inhibitors has shown synergistic anti-tumor activity.[8]
Modulation of the Tumor Immune Microenvironment
A critical aspect of this compound's anti-cancer activity is its ability to modulate the immune landscape within the TME. FAK inhibition can convert an immunosuppressive TME into one that is more conducive to an anti-tumor immune response.[7]
Effects on Immune Cell Populations
Preclinical and clinical studies have demonstrated that this compound treatment leads to significant changes in the composition of tumor-infiltrating immune cells. A notable effect is the increase in cytotoxic CD8+ T lymphocytes, which are key effectors of anti-tumor immunity.[7] Conversely, this compound has been shown to reduce the populations of immunosuppressive cells, including regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[7]
Table 1: Effect of this compound on Tumor-Infiltrating Immune Cells (from a Phase II study in Malignant Pleural Mesothelioma - NCT02004028) [7]
| Immune Cell Population | Change with this compound Treatment |
| Naïve CD4+ T cells (CD45RA+PD-1+CD69+) | Increased |
| Naïve CD8+ T cells (CD45RA+PD-1+CD69+) | Increased |
| Myeloid immuno-suppressive cells | Reduced |
| Regulatory T cells (Tregs) | Reduced |
| Exhausted T cells (PD-1+CD69+) | Reduced |
| Peripheral MDSCs | Reduced |
Impact on Cytokine Profile
The cytokine milieu within the TME is a critical determinant of the anti-tumor immune response.[10][11][12][13] While direct quantitative data on this compound's effect on the cytokine profile within the TME is still emerging, its impact on immune cell populations suggests a shift from a pro-tumorigenic, inflammatory environment to an anti-tumorigenic one. FAK signaling is known to be involved in the production of pro-inflammatory cytokines such as IL-6 and TGF-β, which can promote tumor growth and suppress immune responses.[10] By inhibiting FAK, this compound may reduce the levels of these cytokines, further contributing to the restoration of an effective anti-tumor immunity.
Effects on the Stromal Compartment
The stromal compartment of the TME, particularly cancer-associated fibroblasts (CAFs) and the extracellular matrix (ECM), plays a crucial role in tumor progression and therapeutic resistance.[1][2][3][14]
Interaction with Cancer-Associated Fibroblasts
CAFs are a heterogeneous population of activated fibroblasts that contribute to tumor growth by secreting growth factors, cytokines, and ECM components.[2][3][14] FAK signaling is active in CAFs and contributes to their pro-tumorigenic functions. While direct clinical data on this compound's effect on CAFs is limited, preclinical studies suggest that FAK inhibition can modulate CAF activity, potentially reducing their ability to promote tumor progression.[1]
Remodeling of the Extracellular Matrix
The ECM provides structural support to the tumor and also regulates cell behavior through signaling pathways.[15][16][17][18][19] FAK is a key mediator of cell-ECM interactions.[4] Dysregulated ECM remodeling by cancer cells and CAFs can promote invasion and metastasis.[16][19] By inhibiting FAK, this compound can interfere with these processes, potentially leading to a normalization of the ECM structure and reduced tumor cell invasion.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the TME.
Immunohistochemistry for FAK and Phospho-FAK
Immunohistochemistry (IHC) is a valuable technique to assess the expression and phosphorylation status of FAK in tumor tissues.
Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2 x 5 min), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 3 min each) and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibody against FAK or phospho-FAK (Y397) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the staining using a diaminobenzidine (DAB) substrate kit.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and mount with a permanent mounting medium.
Flow Cytometry for Immune Cell Profiling
Flow cytometry is a powerful tool for the quantitative analysis of immune cell populations within the TME.
Protocol:
-
Tissue Dissociation: Mince fresh tumor tissue and digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
-
Cell Staining:
-
Surface Staining: Incubate cells with a cocktail of fluorescently-labeled antibodies against surface markers for various immune cell populations (e.g., CD45, CD3, CD4, CD8, CD25, FoxP3, CD11b, Gr-1).
-
Intracellular Staining: For intracellular markers like FoxP3 (for Tregs), fix and permeabilize the cells before adding the specific antibody.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to gate on specific cell populations and quantify their frequencies.
Table 2: Example Antibody Panel for Flow Cytometry of Tumor-Infiltrating Lymphocytes
| Marker | Fluorochrome | Target Cell Population |
| CD45 | FITC | All Leukocytes |
| CD3 | PE | T Lymphocytes |
| CD4 | PerCP | Helper T cells |
| CD8 | APC | Cytotoxic T cells |
| CD25 | PE-Cy7 | Activated T cells, Tregs |
| FoxP3 | Alexa Fluor 647 | Regulatory T cells (Tregs) |
| CD11b | Pacific Blue | Myeloid cells |
| Gr-1 | APC-Cy7 | Myeloid-derived suppressor cells (MDSCs) |
Quantitative Data Summary
The following tables summarize key quantitative data on this compound's activity from preclinical and clinical studies.
Table 3: In Vitro Activity of this compound in Endometrioid Endometrial Cancer (EEC) Cell Lines [20][21][22][23]
| Cell Line | IC50 (µM) |
| UTE1 | 2.8 ± 0.5 |
| UTE2 | 3.8 ± 0.7 |
| UTE3 | 1.7 ± 0.3 |
| UTE10 | 2.5 ± 0.4 |
| UTE11 | 2.1 ± 0.3 |
Table 4: Clinical Efficacy of this compound in Combination with Avutometinib in Recurrent Low-Grade Serous Ovarian Cancer (LGSOC) [24][25]
| Endpoint | KRAS Mutant (n=57) | KRAS Wild-Type (n=52) |
| Objective Response Rate (ORR) | 44% | 17% |
| Median Duration of Response (DOR) | 31.1 months | 9.2 months |
| 6-month Disease Control Rate (DCR) | 70% | 50% |
| Median Progression-Free Survival (PFS) | 22 months | 12.8 months |
Conclusion
This compound is a promising anti-cancer agent with a dual mechanism of action that targets both the tumor cells and the surrounding microenvironment. Its ability to inhibit FAK signaling leads to reduced tumor cell proliferation and survival, while simultaneously remodeling the TME to be more permissive to an anti-tumor immune response. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound. As our understanding of the intricate interplay between FAK signaling and the TME continues to grow, so too will the opportunities to leverage this compound, both as a monotherapy and in combination with other agents, for the benefit of cancer patients.
References
- 1. Cancer-Associated Fibroblasts: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Significance of Cancer-Associated Fibroblasts in the Interactions of Cancer Cells with the Tumor Microenvironment of Heterogeneous Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Direct Interaction between Carcinoma Cells and Cancer Associated Fibroblasts for the Regulation of Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic Inflammation and Cytokines in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cytokines in tumor microenvironment: from cancer initiation-elongation-progression to metastatic outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tumor Microenvironment - How do cytokines act as regulators in tumor development?-poclightbio.com [poclightbio.com]
- 13. The paradoxical role of cytokines and chemokines at the tumor microenvironment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. The Interplay between Extracellular Matrix Remodeling and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Actin dynamics at sites of extracellular matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The extracellular matrix: Structure, composition, age-related differences, tools for analysis and applications for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The extracellular matrix protein type I collagen and fibronectin are regulated by β-arrestin-1/endothelin axis in human ovarian fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical evaluation of avutometinib and this compound in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Preclinical evaluation of avutometinib and this compound in high-grade endometrioid endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mskcc.org [mskcc.org]
- 25. Verastem Oncology Announces Nature Medicine Publication of the Results from the First-in-Human Phase 1 FRAME Study of Avutometinib in Combination with this compound in Solid Tumors, including Low-Grade Serous Ovarian Cancer | Verastem, Inc. [investor.verastem.com]
Defactinib for KRAS-Mutant Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRAS mutations are prevalent in non-small cell lung cancer (NSCLC), representing a significant challenge in oncology due to the historically "undruggable" nature of the KRAS protein. This technical guide provides an in-depth overview of the research and clinical development of defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK), as a therapeutic strategy for KRAS-mutant NSCLC. We delve into the preclinical rationale, mechanism of action, clinical trial data, and experimental methodologies related to this compound's use, both as a monotherapy and in combination with other targeted agents. This document aims to be a comprehensive resource for researchers and drug development professionals in the field of thoracic oncology.
Introduction: The Challenge of KRAS-Mutant NSCLC
KRAS mutations are found in approximately 30% of NSCLC adenocarcinomas, with specific mutations like G12C, G12V, and G12D being the most common.[1][2] For years, directly targeting mutant KRAS has been fraught with difficulties, leading to a significant unmet medical need for this patient population.[3] The activation of KRAS drives downstream signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, promoting uncontrolled cell proliferation and survival.[1][4]
This compound: A Focal Adhesion Kinase (FAK) Inhibitor
This compound (VS-6063) is an oral, small-molecule inhibitor of FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2).[3][5] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival through its integration of signals from integrins and growth factor receptors.[1][4]
Mechanism of Action and Preclinical Rationale
In KRAS-mutant NSCLC, the FAK signaling pathway has been identified as a critical vulnerability.[4][6] Preclinical studies have demonstrated that KRAS-mutant NSCLC cell lines and xenografts, particularly those with co-occurring mutations in TP53 or CDKN2A, are sensitive to FAK inhibition.[3][7][8] The RHOA-FAK signaling axis is a key downstream effector of KRAS, and its inhibition can induce apoptosis in cancer cells.[1][4]
Furthermore, FAK activation has been identified as a mechanism of resistance to inhibitors of the MAPK pathway.[2][9] Inhibition of RAF and/or MEK can lead to a compensatory activation of FAK signaling.[10] This provides a strong rationale for the combination of this compound with RAF/MEK inhibitors to overcome this resistance mechanism and achieve synergistic anti-tumor activity.[5][9][10] Preclinical models have shown that the combination of this compound with the RAF/MEK inhibitor VS-6766 (avutometinib) is synergistic in various KRAS-mutant tumor cell lines.[5][10]
Signaling Pathway
The following diagram illustrates the central role of FAK in the context of KRAS-driven signaling and the points of intervention for this compound and RAF/MEK inhibitors.
References
- 1. RHOA-FAK is a required signaling axis for the maintenance of KRAS-driven adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase 2 study of the focal adhesion kinase inhibitor this compound (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. A phase 2 study of VS-6766 (RAF/MEK clamp) RAMP 202, as a single agent and in combination with this compound (FAK inhibitor) in recurrent KRAS mutant (mt) and BRAF mt non–small cell lung cancer (NSCLC). - ASCO [asco.org]
- 10. verastem.com [verastem.com]
Preclinical Efficacy of Defactinib in Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preclinical evaluation of Defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK), in various ovarian cancer models. The data presented herein summarizes key findings from in vitro and in vivo studies, providing insights into this compound's mechanism of action, its synergistic potential with other chemotherapeutic agents, and detailed experimental protocols to aid in the design and interpretation of future research.
Core Mechanism of Action and Therapeutic Rationale
This compound is a small molecule inhibitor targeting FAK, a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] In many cancers, including ovarian cancer, FAK is overexpressed and contributes to tumor progression and metastasis.[2][3] Furthermore, FAK signaling is a key mechanism of resistance to other targeted therapies, particularly those targeting the MAPK pathway.[1] By inhibiting FAK, this compound disrupts these oncogenic signaling cascades, thereby impeding tumor growth and enhancing the efficacy of other anti-cancer agents.[1]
Signaling Pathway Overview
This compound's primary target, FAK, is a central node in signaling pathways initiated by integrins and growth factor receptors. Its inhibition affects downstream pathways, including the RAS/MEK/ERK (MAPK) and PI3K/Akt pathways, which are critical for cell proliferation and survival.[1]
In Vitro Efficacy of this compound
Monotherapy and Combination with Paclitaxel
Preclinical studies have demonstrated that this compound exhibits synergistic anti-proliferative effects when combined with the chemotherapeutic agent paclitaxel in human ovarian cancer cell lines.
| Cell Line | Treatment | Observation | Reference |
| TOV-21G | This compound + Paclitaxel | Synergistic inhibition of tumor cell proliferation/survival. | [2][3] |
| OV-7 | This compound + Paclitaxel | Synergistic inhibition of tumor cell proliferation/survival. | [2][3] |
| SKOV3ip1 (taxane-sensitive) | This compound + Paclitaxel | Synergistically decreases proliferation and increases apoptosis. | [4] |
| SKOV3-TR (taxane-resistant) | This compound + Paclitaxel | Synergistically decreases proliferation and increases apoptosis. | [4] |
| HeyA8 | This compound + Paclitaxel | Synergistically decreases proliferation and increases apoptosis. | [4] |
| HeyA8-MDR | This compound + Paclitaxel | Synergistically decreases proliferation and increases apoptosis. | [4] |
Combination with Avutometinib (RAF/MEK Inhibitor) in Organoid Models
In more advanced preclinical models, such as patient-derived organoids, the combination of this compound with the RAF/MEK inhibitor Avutometinib (VS-6766) has shown significant synergistic activity, particularly in KRAS-mutant low-grade serous ovarian cancer (LGSOC).
| Model | Treatment | Combination Index (CI) | Observation | Reference |
| KRAS mutant LGSOC Patient-Derived Organoid | Avutometinib (VS-6766) + this compound | 0.51 | Synergistic growth inhibition. | [5][6] |
In Vivo Efficacy of this compound
Combination with Paclitaxel in Xenograft Models
In vivo studies using immunodeficient mouse models have corroborated the synergistic effects of this compound and paclitaxel.
| Ovarian Cancer Model | Treatment | Key Findings | Reference |
| TOV-21G cells (injected into immunodeficient mice) | This compound alone or in combination with Paclitaxel | Prevented tumor initiation. | [2][3] |
| SKOV3ip1, SKOV3-TR, HeyA8, or HeyA8-MDR tumors | This compound (50 mg/kg, p.o.) + Paclitaxel | Enhanced tumor growth inhibition. | [4] |
Combination with Avutometinib in Patient-Derived Xenograft (PDX) Models
The combination of this compound with RAF/MEK inhibitors has also been evaluated in patient-derived xenograft (PDX) models of low-grade serous ovarian cancer (LGSOC).
| PDX Model | Treatment | Key Findings | Reference |
| KRAS wild-type LGSOC (OVA(K)250) | Avutometinib + VS-4718 (FAK inhibitor) | Strong tumor-growth inhibition starting at day 9 (p < 0.002). Median survival >60 days vs. 20 days for control. | [7] |
Biomarker Modulation
The efficacy of this compound, both as a monotherapy and in combination, is supported by the modulation of key biomarkers in the FAK and MAPK signaling pathways.
| Model System | Treatment | Biomarker Change | Observation | Reference |
| 5 LGSOC cell lines | This compound | Reduction of p-FAK | Target engagement confirmed in all tested cell lines. | [5][6] |
| 4 of 5 LGSOC cell lines | This compound + Avutometinib (VS-6766) | Increased cleaved PARP | Induction of apoptosis. | [5][6] |
| KRAS wild-type LGSOC PDX (OVA(K)250) | Avutometinib + this compound | Decreased p-FAK and p-ERK | Dual pathway inhibition. | [7] |
| Taxane-sensitive and -resistant ovarian cancer cell lines | This compound | Significant inhibition of pFAK (Tyr397) | Target engagement in both sensitive and resistant models. | [4] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability and can be adapted for specific ovarian cancer cell lines and drug concentrations.
Materials:
-
Ovarian cancer cell lines (e.g., TOV-21G, SKOV3ip1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and/or other compounds (e.g., paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, paclitaxel, or the combination of both for 72-96 hours.[4] Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism). For combination studies, the Combination Index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blotting for Phospho-FAK and Phospho-ERK
This protocol outlines the general steps for detecting changes in protein phosphorylation.
Materials:
-
Treated and untreated cell or tumor lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-FAK, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or homogenized tumor tissue in protein lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities using software like ImageJ.
In Vivo Xenograft Study
This is a representative protocol for evaluating the in vivo efficacy of this compound.
Materials:
-
Female immunodeficient mice (e.g., SCID or nude mice)
-
Ovarian cancer cells (e.g., TOV-21G) or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound, paclitaxel, or other test articles formulated for oral gavage or injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or intraperitoneally inject 1-5 x 10^6 ovarian cancer cells (often mixed with Matrigel) into the flank or peritoneal cavity of the mice. For PDX models, implant small tumor fragments.
-
Monitor tumor growth regularly using calipers or bioluminescence imaging.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) via oral gavage daily or on a specified schedule.[4] Administer combination agents (e.g., paclitaxel) as per the established protocol. The control group receives the vehicle.
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) and analyze survival data.
References
Defactinib's Dual Inhibition of FAK and Pyk2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of defactinib, a potent, orally bioavailable small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). This compound's mechanism of action, targeting two critical nodes in cell signaling, holds significant promise for cancer therapy, particularly in modulating the tumor microenvironment and overcoming resistance to other treatments. This document details the quantitative inhibitory profile of this compound, outlines key experimental protocols for its evaluation, and visualizes the complex signaling pathways it modulates.
Introduction to FAK and Pyk2 in Cancer
Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) are non-receptor tyrosine kinases that serve as crucial mediators of signals from integrins and growth factor receptors.[1][2] They share significant structural homology, including an N-terminal FERM domain, a central kinase domain, and a C-terminal focal adhesion targeting (FAT) domain.[3] Despite their similarities, they have distinct roles in cellular processes.
-
FAK is ubiquitously expressed and plays a central role in cell adhesion, migration, proliferation, and survival.[4][5] Its overexpression and activation are common in many cancer types, correlating with tumor progression, metastasis, and poor prognosis.[2][4] FAK signaling is a key driver of resistance to various cancer therapies.
-
Pyk2 expression is more restricted, found predominantly in the central nervous system and hematopoietic cells, but it is also implicated in various cancers.[3] It regulates cell migration, invasion, and proliferation through multiple oncogenic signaling pathways, including MAPK/ERK and PI3K/Akt.
The dual inhibition of both FAK and Pyk2 is a compelling therapeutic strategy. Inhibition of FAK alone can sometimes lead to a compensatory upregulation and activation of Pyk2, thus mitigating the inhibitor's efficacy.[6] By targeting both kinases, this compound offers a more comprehensive blockade of these pro-tumorigenic signaling pathways.
Quantitative Inhibitory Profile of this compound
This compound is a highly potent and selective ATP-competitive inhibitor of both FAK and Pyk2.[6] Its inhibitory activity has been characterized in various biochemical and cell-based assays.
| Parameter | Target | Value | Assay Type | Reference(s) |
| IC₅₀ | FAK | 0.6 nM | Biochemical (Enzyme) Assay | [7] |
| FAK | < 0.6 nM | Biochemical (Enzyme) Assay | [6] | |
| Pyk2 | 0.6 nM | Biochemical (Enzyme) Assay | [7] | |
| Pyk2 | 0.6 nM - 423.4 nM | Biochemical (Enzyme) Assay | [8] | |
| EC₅₀ | FAK Phosphorylation | 26 nM | Cell-Based Assay | [7] |
Note: The reported IC₅₀ for Pyk2 shows some variability in the literature, which may be due to different assay conditions or recombinant protein constructs used.
Core Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of FAK and Pyk2, thereby blocking downstream signaling cascades essential for cancer cell survival and proliferation.
Upon activation by upstream signals (e.g., integrin clustering or growth factor receptor stimulation), FAK and Pyk2 undergo autophosphorylation at Tyr397 (FAK) and Tyr402 (Pyk2), respectively. This creates a high-affinity binding site for Src family kinases. The resulting FAK/Src or Pyk2/Src complex then phosphorylates a multitude of downstream substrates, activating key signaling pathways:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. FAK activation leads to the phosphorylation and activation of Akt, which in turn inhibits apoptotic signals.[9]
-
RAS/MEK/ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation and differentiation. FAK/Pyk2 signaling can activate the Ras-Raf-MEK-ERK cascade, leading to the transcription of genes involved in cell cycle progression.
By inhibiting the initial phosphorylation event, this compound prevents the recruitment of Src and the subsequent activation of these critical downstream pathways.
Experimental Protocols
Evaluating the efficacy and mechanism of this compound involves a series of standardized in vitro and in vivo assays.
In Vitro Biochemical Kinase Assay (IC₅₀ Determination)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified FAK or Pyk2. Luminescence-based assays, such as ADP-Glo™, are commonly used.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. Lower ADP levels in the presence of the inhibitor indicate greater enzymatic inhibition.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[10]
-
Dilute recombinant human FAK or Pyk2 enzyme and a suitable substrate (e.g., Poly(Glu,Tyr 4:1)) in the kinase buffer.[11]
-
Prepare a serial dilution of this compound in kinase buffer with a small percentage of DMSO (e.g., <1%).[12]
-
Prepare an ATP solution in kinase buffer to a final concentration that is near the Kₘ for the enzyme (e.g., 10 µM).[11]
-
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction and measure the ADP produced using a detection reagent like ADP-Glo™, which involves a two-step process: first, depleting unused ATP, and second, converting the generated ADP back to ATP to drive a luciferase reaction.[10]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[13]
-
Western Blot Analysis of FAK/Pyk2 Phosphorylation
This technique is used to assess the effect of this compound on the phosphorylation status of FAK, Pyk2, and their downstream targets (e.g., Akt, ERK) in whole-cell lysates.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cells of interest to ~80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction (Lysis):
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[14]
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis and Transfer:
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by size via electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBS-T) to prevent non-specific antibody binding.[15]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-FAK (Y397), total FAK, p-Pyk2 (Y402), total Pyk2, p-Akt (S473), total Akt, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).[15]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[16]
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for a desired period, typically 48-96 hours.[17]
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC₅₀ value by plotting percent viability against the log of drug concentration.
-
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[19]
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[20]
-
-
Drug Administration:
-
Administer this compound to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 50 mg/kg, twice daily).[17] The control group receives a vehicle solution.
-
-
Monitoring and Measurement:
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size limit or after a set duration.[22]
-
Excise tumors at the end of the study for weight measurement and downstream analysis (e.g., western blot, immunohistochemistry).
-
Compare tumor growth rates and final tumor volumes between the treated and control groups to determine efficacy.
-
The Logic of Dual Inhibition
Targeting both FAK and Pyk2 simultaneously provides a more robust and potentially durable anti-tumor response compared to inhibiting either kinase alone. This dual-action mechanism addresses intrinsic and adaptive resistance pathways.
Conclusion
This compound represents a targeted therapeutic agent with a well-defined mechanism of action against FAK and Pyk2. Its ability to potently inhibit these two key kinases translates into the disruption of fundamental cancer-driving signaling pathways. The experimental methodologies outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other FAK/Pyk2 inhibitors in various preclinical models. The dual inhibitory nature of this compound underscores a sophisticated approach to cancer therapy, aiming to preemptively counter resistance mechanisms and achieve a more profound and lasting clinical benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. mdpi.com [mdpi.com]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyk2 and FAK differentially regulate invadopodia formation and function in breast cancer cells | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 7. bio-rad.com [bio-rad.com]
- 8. Frontiers | Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice [frontiersin.org]
- 9. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com.cn [promega.com.cn]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. ww2.amstat.org [ww2.amstat.org]
- 14. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 15. mdpi.com [mdpi.com]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sites.math.duke.edu [sites.math.duke.edu]
- 21. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Article - Standard on Tumor Productio... [policies.unc.edu]
Defactinib's Role in Overcoming Resistance to MAPK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies against the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly BRAF and MEK inhibitors, has revolutionized the treatment of several cancers, most notably BRAF-mutant melanoma. However, the efficacy of these agents is often limited by the development of intrinsic and acquired resistance. A key mechanism of this resistance is the compensatory activation of alternative signaling pathways, with the Focal Adhesion Kinase (FAK) pathway emerging as a critical escape route for cancer cells. Defactinib, a potent and selective inhibitor of FAK, has shown significant promise in combination with MAPK inhibitors to overcome this resistance and improve therapeutic outcomes. This technical guide provides an in-depth overview of the mechanism of FAK-mediated resistance to MAPK inhibitors and the preclinical and clinical evidence supporting the use of this compound in combination therapy.
The Mechanism of FAK-Mediated Resistance to MAPK Inhibition
Inhibition of the RAS/RAF/MEK/ERK (MAPK) pathway by targeted agents like BRAF or MEK inhibitors leads to a feedback activation of FAK.[1][2] This adaptive response allows cancer cells to bypass the MAPK blockade and maintain critical cellular functions like proliferation, survival, and migration. FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling.[1] Upon activation, FAK can signal through various downstream effectors, including the PI3K/Akt and Src pathways, which are well-established drivers of cell survival and proliferation.[1][3] In some cellular contexts, FAK activation can also lead to the stabilization and nuclear translocation of β-catenin, a key player in cell adhesion and gene transcription.[4] The upregulation of FAK signaling effectively provides a "life raft" for cancer cells under the pressure of MAPK inhibition, ultimately leading to therapeutic resistance.[1][4]
Preclinical Evidence for this compound in Overcoming MAPK Inhibitor Resistance
A substantial body of preclinical research has demonstrated the synergistic anti-tumor activity of combining this compound with MAPK inhibitors across various cancer models.
In preclinical models of uveal melanoma, the combination of a FAK inhibitor with a MEK or RAF/MEK inhibitor resulted in synergistic growth inhibition and induced apoptosis.[5] Similar synergistic effects were observed in endometrial cancer cell lines and xenografts, where the combination of avutometinib (a RAF/MEK inhibitor) and this compound led to superior tumor growth inhibition compared to either agent alone.[6][7][8] Studies in BRAF V600E mutant colorectal cancer have also identified FAK activation as a key resistance mechanism to BRAF inhibition, which can be overcome by FAK inhibition.[4] Furthermore, in melanoma models exhibiting Rac1-driven resistance to MAPK inhibitors, a dependency on FAK signaling was established, highlighting another context where this compound could be effective.[9]
| Preclinical Study | Cancer Type | Inhibitors Used | Key Findings | Reference |
| Hartwich et al. | Endometrial Cancer | Avutometinib, this compound | Combination demonstrated superior in vivo tumor growth inhibition compared to single agents. IC50 values for single agents were determined in 5 cell lines. | [6] |
| Verastem Oncology Press Release | Uveal Melanoma | VS-6766, this compound | Combination showed synergistic growth-inhibitory effects and induced apoptotic cell death, leading to tumor regression in xenografts. | [5] |
| Chen et al. | Colorectal Cancer (BRAF V600E) | Vemurafenib, FAK inhibitor (PF562271) | FAK inhibition synergized with BRAF inhibition to prevent cell proliferation in vitro and xenograft tumor growth. | [4] |
| Riordan et al. | Melanoma | Avutometinib, this compound | Combined inhibition was effective in suppressing the growth of Rac1-driven MAPK inhibitor-resistant melanoma cells. | [9] |
Clinical Evidence for this compound in Combination with MAPK Inhibitors
The promising preclinical data has led to several clinical trials evaluating the combination of this compound with MAPK inhibitors in patients with advanced cancers.
The Phase 2 RAMP 201 trial investigated the combination of avutometinib and this compound in patients with recurrent low-grade serous ovarian cancer (LGSOC). The study reported a confirmed overall response rate (ORR) of 31% in all patients, with a higher ORR of 44% in patients with KRAS mutations.[2][10] The Phase 1 FRAME study, a first-in-human trial of the same combination in various solid tumors, established the recommended Phase 2 dose and schedule and demonstrated an encouraging ORR of 42.3% in LGSOC.[11]
In KRAS-mutant non-small cell lung cancer (NSCLC), a Phase 1 trial of VS-6766 (avutometinib) and this compound showed a partial response rate of 12% and a stable disease rate of 59% in a heavily pre-treated patient population.[12] An ongoing Phase 1b/2 trial, DETERMINE, is currently evaluating the combination of this compound and avutometinib, with or without the BRAF inhibitor encorafenib, in patients with brain metastases from cutaneous melanoma.[13][14][15][16]
| Clinical Trial | Phase | Cancer Type | Combination Therapy | Key Efficacy Data | Reference |
| RAMP 201 | 2 | Low-Grade Serous Ovarian Cancer | Avutometinib + this compound | ORR: 31% (all patients), 44% (KRAS-mutant), 17% (KRAS wild-type) | [2][10] |
| FRAME | 1 | Solid Tumors (LGSOC cohort) | Avutometinib + this compound | ORR: 42.3% (in LGSOC patients) | [11] |
| Phase 1 | 1 | KRAS-mutant NSCLC | VS-6766 + this compound | Partial Response: 12%, Stable Disease: 59% | [12] |
| DETERMINE | 1b/2 | Melanoma with Brain Metastases | This compound + Avutometinib ± Encorafenib | Ongoing | [13][14] |
Experimental Protocols
The following sections provide generalized workflows for key experimental assays used to investigate the interplay between the MAPK and FAK signaling pathways.
Western Blotting for Pathway Analysis
Western blotting is a fundamental technique to assess the activation state of signaling proteins. This workflow outlines the key steps to analyze the phosphorylation of key components of the MAPK and FAK pathways.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Systematic screening reveals synergistic interactions that overcome MAPK inhibitor resistance in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. arigobio.com [arigobio.com]
- 14. Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of new binding proteins of focal adhesion kinase using immunoprecipitation and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Antiangiogenic Properties of Defactinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Defactinib (VS-6063) is a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK) and the closely related proline-rich tyrosine kinase 2 (Pyk2).[1][2] FAK is a critical non-receptor tyrosine kinase that plays a pivotal role in mediating signals from integrins and growth factor receptors, thereby regulating essential cellular processes including adhesion, migration, proliferation, survival, and angiogenesis.[1][3] Upregulation and constitutive activation of FAK are frequently observed in various tumor types, contributing to tumor progression, metastasis, and resistance to therapy.[1] This technical guide provides a comprehensive overview of the antiangiogenic properties of this compound, detailing its mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for assessing its antiangiogenic efficacy.
Mechanism of Action: Inhibition of FAK Signaling
This compound exerts its antiangiogenic effects primarily through the competitive inhibition of ATP binding to FAK, thereby blocking its autophosphorylation at tyrosine 397 (Tyr397).[4][5] This initial phosphorylation event is crucial for the recruitment and activation of Src family kinases, which in turn phosphorylate other tyrosine residues on FAK, leading to the full activation of downstream signaling pathways.[5]
By inhibiting FAK, this compound effectively disrupts the signaling cascades that are essential for endothelial cell function during angiogenesis. The primary pathways affected include:
-
PI3K/Akt Pathway: FAK activation leads to the phosphorylation of the p85 subunit of phosphatidylinositol 3-kinase (PI3K), triggering the production of PIP3 and subsequent activation of Akt. The PI3K/Akt pathway is a major signaling cascade that promotes endothelial cell survival, proliferation, and migration.[1][6]
-
RAS/MEK/ERK Pathway: FAK can activate the RAS/MEK/ERK (MAPK) pathway through its interaction with Grb2, leading to the promotion of cell proliferation and differentiation.[1][6]
-
VEGF Signaling: Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that signals through its receptor, VEGFR2. FAK is a key downstream mediator of VEGF signaling in endothelial cells. VEGF stimulation induces the phosphorylation of FAK, which is essential for VEGF-mediated endothelial cell migration.[3] this compound's inhibition of FAK, therefore, interferes with the angiogenic effects of VEGF.
The following diagram illustrates the central role of FAK in angiogenic signaling and the mechanism of action of this compound.
Quantitative Data Presentation
The antiangiogenic activity of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Inhibition of FAK and Cell Proliferation by this compound
| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |
| Multiple Cancer Cell Lines | FAK Kinase Assay | FAK Inhibition | 0.6 nM | [2] |
| Endometrioid Endometrial Cancer Cell Lines | Cell Viability Assay | Cell Proliferation | 1.7 - 3.8 µM | [7] |
| Pancreatic Ductal Adenocarcinoma Cell Lines | Cell Viability Assay | Cell Proliferation | 2.0 - 5.0 µM | [5] |
Table 2: In Vivo Anti-Tumor and Antiangiogenic Efficacy of this compound
| Tumor Model | Treatment | Dosage | Endpoint | Result | Reference |
| HeyA8 Ovarian Cancer Xenograft | This compound + Paclitaxel | 25 mg/kg, orally, twice daily | Tumor Weight Reduction | 97.9% reduction | [8] |
| SKOV3ip1 Ovarian Cancer Xenograft | This compound + Paclitaxel | 25 mg/kg, orally, twice daily | Tumor Weight Reduction | 92.7% reduction | [8] |
| Breast Cancer Xenograft | This compound | Not Specified | Microvessel Density (CD31) | Statistically significant decrease | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiangiogenic properties of this compound.
Endothelial Cell Migration Assay (Scratch Assay)
This assay assesses the ability of this compound to inhibit the migration of endothelial cells, a crucial step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
6-well or 24-well tissue culture plates
-
Pipette tips (p200) or cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well or 24-well plates and culture until they form a confluent monolayer.
-
Serum Starvation: Once confluent, replace the growth medium with a low-serum medium (e.g., 0.5-1% FBS) and incubate overnight. This synchronizes the cells and reduces basal proliferation.
-
Creating the "Scratch": Create a cell-free gap in the monolayer by scraping a straight line with a sterile p200 pipette tip or a cell scraper.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh low-serum medium containing various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (time 0).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) to monitor cell migration into the scratch.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: [(Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width] * 100. Compare the wound closure rates between this compound-treated and control groups.
Endothelial Cell Tube Formation Assay
This in vitro assay models the differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.
Materials:
-
HUVECs
-
EGM
-
Matrigel® or other basement membrane extract
-
96-well tissue culture plates
-
This compound
-
Calcein AM (for fluorescent visualization, optional)
-
Microscope with a camera
Procedure:
-
Matrigel Coating: Thaw Matrigel® on ice. Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel® (50-100 µL/well).
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium containing different concentrations of this compound or vehicle control.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel® at a density of 1-2 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization: Observe the formation of tube-like structures using a phase-contrast microscope. For quantitative analysis, cells can be pre-labeled with Calcein AM for fluorescent imaging.
-
Image Acquisition: Capture images from several random fields per well.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[10] Compare the results between this compound-treated and control groups.
Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, involving the sprouting of new vessels from a piece of intact tissue.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free medium (e.g., OptiMEM)
-
Collagen type I or Matrigel®
-
48-well tissue culture plates
-
This compound
-
Stereomicroscope with a camera
Procedure:
-
Aorta Dissection: Aseptically dissect the thoracic aorta from a euthanized rat or mouse.
-
Ring Preparation: Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
Embedding: Embed each aortic ring in a gel of collagen type I or Matrigel® in a well of a 48-well plate.
-
Treatment: Add serum-free medium containing various concentrations of this compound or vehicle control to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days.
-
Observation: Monitor the outgrowth of microvessels from the aortic rings daily using a stereomicroscope.
-
Image Acquisition: Capture images of the sprouting vessels at the end of the experiment.
-
Data Analysis: Quantify the angiogenic response by measuring the length and number of microvessel sprouts. The extent of inhibition can be expressed as a percentage relative to the control group.[11][12]
In Vivo Xenograft Tumor Model
This in vivo model assesses the effect of this compound on tumor growth and angiogenesis in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., human cancer cell line)
-
This compound
-
Calipers
-
CD31 (PECAM-1) antibody for immunohistochemistry
-
Microscope with a camera
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer this compound (e.g., 25-50 mg/kg, orally, twice daily) or vehicle control.[4][8]
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Microvessel Density (MVD) Analysis:
-
Fix the tumors in formalin and embed them in paraffin.
-
Perform immunohistochemical staining on tumor sections using an antibody against the endothelial cell marker CD31.
-
Capture images of the stained sections.
-
Quantify MVD by counting the number of CD31-positive vessels in several high-power fields or by measuring the total area of CD31 staining using image analysis software.[9][13][14][15]
-
-
Data Analysis: Compare the tumor growth rates and MVD between the this compound-treated and control groups.
Signaling Pathway Analysis
To confirm the mechanism of action of this compound, Western blotting can be used to analyze the phosphorylation status of FAK and its downstream signaling proteins in endothelial cells.
Western Blot Protocol
Materials:
-
HUVECs
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-pFAK (Tyr397), anti-FAK, anti-pAkt, anti-Akt, anti-pERK, anti-ERK)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat HUVECs with various concentrations of this compound or vehicle for a specified time.
-
Cell Lysis: Lyse the cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound demonstrates significant antiangiogenic properties by effectively inhibiting FAK, a key convergence point for pro-angiogenic signaling pathways. Preclinical data consistently show its ability to inhibit endothelial cell migration and tube formation in vitro and to reduce tumor growth and microvessel density in vivo. The experimental protocols detailed in this guide provide a robust framework for further investigation into the antiangiogenic mechanisms of this compound and other FAK inhibitors. These findings underscore the therapeutic potential of targeting FAK as a strategy to inhibit tumor angiogenesis and support the continued clinical development of this compound in oncology.
References
- 1. Item - Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - American University - Figshare [aura.american.edu]
- 2. researchgate.net [researchgate.net]
- 3. Angiogenesis in the Outer Membrane of Chronic Subdural Hematomas through Thrombin-Cleaved Osteopontin and the Integrin α9 and Integrin β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Initial Investigation of Defactinib in Pancreatic Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by a dense desmoplastic stroma and profound resistance to conventional therapies. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical mediator of tumorigenesis, progression, and the creation of an immunosuppressive tumor microenvironment in pancreatic cancer.[1][2] Defactinib (VS-6063), a potent and selective oral inhibitor of FAK, is under active investigation as a therapeutic agent to disrupt these processes and improve treatment outcomes.[1][3] This technical guide provides a comprehensive overview of the initial preclinical and clinical investigations of this compound in pancreatic cancer models, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of FAK and the closely related Proline-rich tyrosine kinase 2 (PYK2).[4][5] In the context of pancreatic cancer, FAK is a central signaling node that integrates signals from integrins, which bind to the extracellular matrix, and receptor tyrosine kinases (RTKs).[6][7] Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for SRC family kinases.[6] This leads to the activation of downstream signaling cascades, including the PI3K/Akt and RAS/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[6][8] this compound's inhibition of FAK phosphorylation at the Tyr397 site effectively blocks these downstream signals.[4][9] Furthermore, FAK signaling is implicated in the desmoplastic response and the recruitment of immunosuppressive cells within the tumor microenvironment.[10] By inhibiting FAK, this compound has the potential to modulate the tumor stroma and enhance anti-tumor immunity.[1][10]
Preclinical Investigations
Initial preclinical studies have demonstrated the potential of this compound in pancreatic cancer models, both as a monotherapy and in combination with standard-of-care chemotherapy.
In Vitro Studies
Cell Lines and Culture: While a specific study detailing the use of this compound with nab-paclitaxel did not explicitly name the pancreatic cancer cell lines used, other in vitro studies with this compound have utilized a panel of human pancreatic cancer cell lines, including Suit-2 and a primary cell line designated as PDAC-1.[9] Commonly used pancreatic cancer cell lines for such studies include MiaPaCa-2 and Panc-1.[11]
Data Presentation: In Vitro Efficacy of this compound
| Pancreatic Cancer Cell Line | Assay Type | IC50 (µM) | Combination Agent | Effect | Reference |
| Suit-2, PDAC-1, and another primary cell line | Sulforhodamine B (SRB) assay | 2.0 - 5.0 | N/A | Anti-proliferative | [9] |
| Suit-2, PDAC-1 | Scratch Assay | 1 µM | N/A | Anti-migratory | [9] |
| PDAC-1 | N/A | Not specified | Paclitaxel | Synergistic anti-proliferative effect | [2] |
| PDAC-1 | N/A | Not specified | Gemcitabine | No significant enhancement of efficacy | [2] |
Experimental Protocols: In Vitro Assays
Cell Proliferation Assay (Sulforhodamine B - SRB):
-
Seed pancreatic cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a concentration range of this compound (e.g., 0-10 µM) for 72 hours.
-
After treatment, precipitate the cellular proteins with trichloroacetic acid (TCA).
-
Stain the precipitated proteins with Sulforhodamine B dye.
-
Measure the absorbance to determine cell growth relative to vehicle-treated control wells.
-
For combination studies, add this compound at a fixed concentration (e.g., IC25 or IC50) along with a concentration range of the second drug (e.g., paclitaxel or gemcitabine).
-
Analyze the data using the median drug effect analysis method to determine synergy, additivity, or antagonism.[2]
Cell Migration Assay (Scratch/Wound Healing Assay):
-
Grow pancreatic cancer cells to confluency in a multi-well plate.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control.
-
Capture images of the wound at the beginning of the experiment and at various time points (e.g., 24 hours).
-
Measure the area of the wound over time to quantify cell migration and wound closure.[9]
In Vivo Studies
A preclinical study evaluated the combination of this compound with nab-paclitaxel in an orthotopic model of pancreatic cancer.
Data Presentation: In Vivo Efficacy of this compound and Nab-paclitaxel
| Animal Model | Treatment Groups | Outcome | Reference |
| Orthotopic PDAC mouse model | Vehicle | Progressive tumor growth | [2] |
| This compound monotherapy | Modest efficacy, no significant effect on tumor size or growth | [2] | |
| Nab-paclitaxel monotherapy | Effective against tumor growth | [2] | |
| This compound + Nab-paclitaxel | Well-tolerated, stable inhibition of tumor progression, improved overall survival compared to vehicle and this compound monotherapy | [2] |
Experimental Protocols: Orthotopic Pancreatic Cancer Mouse Model
-
Tumor Cell Implantation: Anesthetize immunodeficient mice (e.g., nude mice). Make a small incision in the left abdominal flank to expose the pancreas. Inject a suspension of pancreatic cancer cells (e.g., PDAC-1) into the tail of the pancreas.
-
Treatment: Once tumors are established, randomize the mice into treatment groups. Administer this compound (e.g., by oral gavage) and nab-paclitaxel (e.g., by intravenous injection) according to the study schedule.
-
Tumor Monitoring: Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (if using luciferase-expressing cells) or high-resolution ultrasound.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure tumor volume and weight. Perform histological and immunohistochemical analyses on the tumor tissue to assess for changes in cell proliferation, apoptosis, and the tumor microenvironment.[2]
Clinical Investigations
This compound has been evaluated in several clinical trials for patients with advanced pancreatic cancer, primarily in combination with other anti-cancer agents.
Phase I Study of this compound, Pembrolizumab, and Gemcitabine
This multicenter, open-label, phase I study (NCT02546531) evaluated the safety and preliminary efficacy of this compound in combination with the immune checkpoint inhibitor pembrolizumab and the chemotherapeutic agent gemcitabine in patients with advanced, treatment-refractory pancreatic cancer.
Data Presentation: Clinical Efficacy (NCT02546531)
| Patient Cohort | Number of Patients | Disease Control Rate (DCR) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Refractory PDAC | 17 | 58.8% | 1 Partial Response | 4.2 months | 9.1 months | [1] |
Experimental Protocols: Phase I Clinical Trial (NCT02546531)
Study Design: The study consisted of a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) of this compound in combination with pembrolizumab and gemcitabine, followed by an expansion phase in patients with metastatic PDAC.
Patient Population: Patients with histologically or cytologically confirmed metastatic PDAC who had progressed after at least one prior line of systemic therapy.
Treatment Regimen:
-
This compound: 400 mg orally, twice daily.
-
Pembrolizumab: 200 mg intravenously every 3 weeks.
-
Gemcitabine: 1000 mg/m² intravenously on days 1 and 8 of a 21-day cycle.
Biomarker Analysis: The study protocol included mandatory pre- and on-treatment tumor biopsies for correlative studies. These analyses aimed to evaluate the impact of the treatment combination on the tumor microenvironment, including changes in the density and activity of immune cells such as CD8+ T cells.
Phase Ib/IIa RAMP 205 Trial
The RAMP 205 trial (NCT05669482) is a multicenter, open-label study evaluating the safety, tolerability, and efficacy of this compound in combination with avutometinib (a RAF/MEK clamp), gemcitabine, and nab-paclitaxel in previously untreated patients with metastatic pancreatic ductal adenocarcinoma.[12][13]
Data Presentation: Clinical Efficacy (RAMP 205 - Dose Level 1)
| Number of Patients | Objective Response Rate (ORR) | Best Response | Reference |
| 12 | 83% (10/12) | 8 confirmed partial responses, 2 unconfirmed partial responses | [14] |
Experimental Protocols: Phase Ib/IIa RAMP 205 Trial (NCT05669482)
Study Design: The trial includes a dose-evaluation phase (Part A) to determine the RP2D, followed by a dose-expansion phase (Part B).[15]
Patient Population: Patients with previously untreated, histologically or cytologically confirmed metastatic PDAC.[13]
Treatment Regimen (Dose Level 1 - RP2D):
-
Avutometinib: 2.4 mg orally, twice weekly for 3 out of 4 weeks.
-
This compound: 200 mg orally, twice daily for 3 out of 4 weeks.
-
Gemcitabine: 800 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.
-
Nab-paclitaxel: 125 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.[14]
Correlative Studies and Biomarker Analysis: The RAMP 205 trial protocol mandates the collection of tumor biopsies and blood samples for correlative studies. These analyses include circulating tumor DNA (ctDNA) analysis, molecular profiling of tumors, and the assessment of pharmacodynamic markers to understand the biological effects of the drug combination.[15] The specifics of the assays used for these correlative studies are part of the ongoing trial's methodology.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding the role of this compound in pancreatic cancer.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Preclinical experimental workflow for this compound evaluation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 5. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK and paxillin, two potential targets in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Strategy to Inhibit FAK and IGF-1R Decreases Growth of Pancreatic Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion | Gut [gut.bmj.com]
- 11. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avutometinib/defactinib and gemcitabine/nab-paclitaxel combination in first-line metastatic pancreatic ductal adenocarcinoma: Initial safety and efficacy of phase 1b/2 study (RAMP 205). - ASCO [asco.org]
- 13. A Phase 1b/2a Study of Gemcitabine and Nab-paclitaxel in Combination with Avutometinib (VS-6766) and this compound in Patients with Previously Untreated Metastatic Adenocarcinoma of the Pancreas | Dana-Farber Cancer Institute [dana-farber.org]
- 14. Study of Avutometinib (VS-6766) +this compound With Gemcitabine and Nab-paclitaxel in Patients With Pancreatic Cancer [clin.larvol.com]
- 15. verastem.com [verastem.com]
Methodological & Application
Application Notes and Protocols for Defactinib In Vitro Cell Viability Assay
Introduction
Defactinib (formerly known as VS-6063 or PF-04554878) is a potent, orally bioavailable, and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and receptor tyrosine kinases.[2] It is a key regulator of cellular processes such as adhesion, migration, proliferation, and survival.[3][2] Overexpression and constitutive activation of FAK are observed in various tumor types and are associated with tumor progression, metastasis, and resistance to therapy.[3][4]
This compound exerts its anti-tumor activity by inhibiting FAK, which in turn can block downstream signaling pathways, including the PI3K/Akt and RAS/MEK/ERK pathways.[2] This inhibition can lead to decreased tumor cell proliferation, survival, migration, and angiogenesis.[5][2] In vitro cell viability assays are fundamental tools to quantify the cytotoxic or cytostatic effects of this compound on cancer cells and to determine key parameters such as the half-maximal inhibitory concentration (IC50).
Principle of the CellTiter-Glo® Luminescent Cell Viability Assay
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, a homogeneous method for determining the number of viable cells in culture.[6] The assay is based on the quantification of ATP, which is an indicator of metabolically active cells.[6][7] The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[6] This "glow-type" signal is stable, with a half-life of over five hours, providing flexibility in measurement.[6]
Experimental Protocol: this compound Cell Viability Assay using CellTiter-Glo®
This protocol provides a detailed methodology for assessing the effect of this compound on the viability of a selected cancer cell line.
I. Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., ovarian, non-small cell lung, or pancreatic cancer cell lines).
-
This compound (VS-6063): Provided as a powder.
-
Dimethyl sulfoxide (DMSO): Anhydrous, cell culture grade.
-
Complete Cell Culture Medium: Specific to the chosen cell line (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: For detachment of adherent cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega): Includes CellTiter-Glo® Buffer and CellTiter-Glo® Substrate.
-
Equipment and Consumables:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
96-well opaque-walled microplates (suitable for luminescence readings)
-
Multichannel pipette
-
Luminometer or microplate reader with luminescence detection capability
-
Orbital shaker
-
II. Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
This compound has a molecular weight of 510.49 g/mol .[8] To prepare a 10 mM stock solution, dissolve 5.105 mg of this compound powder in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
CellTiter-Glo® Reagent:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.[7][9]
-
Transfer the entire volume of the CellTiter-Glo® Buffer into the amber bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute it.[7][9]
-
Mix by gentle inversion or swirling until the substrate is completely dissolved.[9]
-
If not used immediately, store the reconstituted reagent according to the manufacturer's instructions.
-
III. Experimental Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell line to approximately 80-90% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete culture medium. For suspension cells, collect the cells directly.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete culture medium.
-
Count the cells using a hemocytometer or automated cell counter and determine the cell viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow cells to attach and recover.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A common concentration range to test is 0.01 µM to 10 µM.[8] Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Each concentration and control should be tested in triplicate.
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 72 or 96 hours).[8]
Day 5: Cell Viability Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7][9]
-
Add a volume of the prepared CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[7]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[7][9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9]
-
Measure the luminescence of each well using a luminometer.
IV. Data Presentation and Analysis
-
Data Collection: Record the raw luminescence units (RLU) for each well.
-
Background Subtraction: Calculate the average RLU from the "medium only" wells and subtract this value from all other RLU readings.
-
Calculate Percentage Viability: Normalize the data to the vehicle-treated control wells.
-
Percentage Viability = (RLU of treated sample / RLU of vehicle control) x 100
-
-
IC50 Determination: Plot the percentage viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Table 1: Example Data Layout for this compound Cell Viability Assay
| This compound Conc. (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU | % Viability |
| 0 (Vehicle Control) | 150,000 | 155,000 | 152,500 | 152,500 | 100.0 |
| 0.01 | 148,000 | 151,000 | 149,500 | 149,500 | 98.0 |
| 0.1 | 130,000 | 135,000 | 132,500 | 132,500 | 86.9 |
| 1 | 80,000 | 82,000 | 81,000 | 81,000 | 53.1 |
| 5 | 40,000 | 41,500 | 40,750 | 40,750 | 26.7 |
| 10 | 20,000 | 21,000 | 20,500 | 20,500 | 13.4 |
| Medium Only | 500 | 550 | 525 | 525 | N/A |
Visualizations
Caption: this compound inhibits FAK, blocking downstream signaling.
Caption: Workflow for the in vitro cell viability assay.
References
- 1. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. selleckchem.com [selleckchem.com]
- 9. OUH - Protocols [ous-research.no]
Western blot protocol for pFAK (Tyr397) after Defactinib treatment
Western Blot Protocol for Monitoring pFAK (Tyr397) Inhibition by Defactinib
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing a Western blot to detect changes in the phosphorylation of Focal Adhesion Kinase at Tyrosine 397 (pFAK Tyr397) in cell lysates following treatment with the FAK inhibitor, this compound.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2][3][4] Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Tyr397), creating a binding site for Src family kinases and initiating downstream signaling cascades, including the PI3K/Akt and RAS/MEK/ERK pathways.[2][5][6] Dysregulation of FAK signaling is implicated in the progression of various cancers.[1][7]
This compound (VS-6063) is a potent and selective inhibitor of FAK and its homolog Pyk2.[8] It competitively binds to the ATP-binding pocket of the FAK kinase domain, preventing autophosphorylation at Tyr397 and subsequently blocking downstream signaling.[7][9] This inhibition of FAK activity can suppress tumor growth, metastasis, and angiogenesis.[1][6][7] Western blotting is a crucial technique to verify the on-target effect of this compound by quantifying the reduction in pFAK (Tyr397) levels.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound action and the experimental process, the following diagrams are provided.
Caption: FAK Signaling Pathway and this compound Inhibition.
Caption: Western Blot Experimental Workflow.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the inhibition of pFAK (Tyr397) in various cancer cell lines as determined by Western blot analysis.
| Cell Line | This compound Concentration | Treatment Duration | pFAK (Tyr397) Inhibition (Relative to Control) | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 10 µM | 2 hours | Significant Reduction | [9] |
| Ovarian Cancer (SKOV3ip1, SKOV3-TR) | Increasing concentrations up to 10 µM | 96 hours | Dose-dependent decrease | [10] |
| Bladder Cancer (RT4, T24) | 100 µM | 3 x 2 hours | Absence of p-FAK signal | [11] |
| Human Keratinocytes | Not specified | Not specified | Reversal of R848-induced p-FAK increase | [12] |
| LLC-AQP2 Cells | 1 µM | 30 minutes | Marked decrease in p-FAK | [13] |
Experimental Protocol
This protocol details the steps for treating cells with this compound and subsequently performing a Western blot to analyze pFAK (Tyr397) levels.
Cell Culture and this compound Treatment
-
Culture your chosen cell line to 70-80% confluency in the appropriate growth medium.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO) group.
Cell Lysis
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[14][15][16][17]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[17]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) Protein Assay Kit.[18][19][20][21][22]
-
Follow the manufacturer's instructions. Briefly, prepare a standard curve using Bovine Serum Albumin (BSA) standards.
-
Incubate samples and standards with the BCA working reagent at 37°C for 30 minutes.[18][19][20]
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the protein concentration of your samples based on the standard curve.
SDS-PAGE
-
Normalize the protein concentration of all samples with RIPA buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a molecular weight marker in one lane.
-
Run the gel in 1x SDS-PAGE running buffer at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.[23][24]
Protein Transfer
-
Equilibrate the gel in 1x transfer buffer for 10-15 minutes.
-
Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[23][24][25][26]
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet or semi-dry transfer system.[23][25][26][27] Ensure no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer. For a wet transfer, typical conditions are 100 V for 60-90 minutes at 4°C.
Immunodetection
-
After transfer, wash the membrane briefly in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA is often recommended.[28]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[28]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[13]
-
Normalize the pFAK (Tyr397) signal to the Total FAK signal for each sample.
-
Further normalize to the loading control to account for any variations in protein loading.
-
Express the results as a percentage of the vehicle-treated control.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Facebook [cancer.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits FAK phosphorylation and regulates psoriasis via attenuating hyperproliferation of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Focal Adhesion Kinase (FAK) inhibition induces membrane accumulation of aquaporin-2 (AQP2) in renal epithelial cells by actin depolymerization and endocytosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 19. qb3.berkeley.edu [qb3.berkeley.edu]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. vectorlabs.com [vectorlabs.com]
- 23. bostonbioproducts.com [bostonbioproducts.com]
- 24. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 25. Western blot transfer techniques | Abcam [abcam.com]
- 26. 웨스턴 블로팅 트랜스퍼 방법 | Thermo Fisher Scientific - KR [thermofisher.com]
- 27. Western Blotting Transfer Techniques | Bio-Rad [bio-rad.com]
- 28. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 29. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 30. Phospho-FAK (Tyr397) Recombinant Monoclonal Antibody (SC54-07) (MA5-45026) [thermofisher.com]
- 31. Phospho-FAK (Tyr397) Monoclonal Antibody (141-9) (44-625G) [thermofisher.com]
- 32. Anti-FAK (phospho Tyr397) antibody (GTX24803) | GeneTex [genetex.com]
- 33. merckmillipore.com [merckmillipore.com]
- 34. Phospho-FAK (Tyr397) Polyclonal Antibody (BS-3159R) [thermofisher.com]
Application Notes and Protocols: Preparation of Defactinib Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of Defactinib stock solutions using Dimethyl Sulfoxide (DMSO). This compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in various cellular processes, including adhesion, proliferation, migration, and survival. Accurate preparation of this compound stock solutions is critical for reproducible and reliable experimental results in cancer research and drug development.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 510.49 g/mol | [1][2][3][4] |
| Solubility in DMSO | 1 mg/mL to 100 mg/mL | [1][2][4][5][6][7] |
| Recommended Stock Concentration | 10 mM - 50 mM in DMSO | [4] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6-12 months | [2][6][8][9] |
| Chemical Formula | C₂₀H₂₁F₃N₈O₃S | [2][3][4] |
Experimental Protocols
Materials
-
This compound powder (purity >98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)[2][4]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol provides a step-by-step guide to preparing a 10 mM stock solution of this compound in DMSO.
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This is particularly important for DMSO, which can solidify at low temperatures.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution:
-
Calculation:
-
Molecular Weight (MW) of this compound = 510.49 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 510.49 g/mol x 1000 mg/g = 5.10 mg
-
-
-
Dissolve in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.
-
-
Ensure Complete Dissolution:
-
Aliquot and Store:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.[6][8]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 12 months).[2][6][8][9]
-
-
Working Dilutions:
-
When ready to use, thaw an aliquot of the stock solution at room temperature.
-
Prepare further dilutions in the appropriate cell culture medium or experimental buffer immediately before use. Note that this compound is sparingly soluble in aqueous buffers.[5]
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
FAK Signaling Pathway
This compound is a potent inhibitor of Focal Adhesion Kinase (FAK). The diagram below provides a simplified overview of the FAK signaling pathway, which is involved in cell survival, proliferation, and migration.
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
- 3. This compound | C20H21F3N8O3S | CID 25117126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifetechindia.com [lifetechindia.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Defactinib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Defactinib (also known as VS-6063), a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), in various cell culture experiments.[1][2] This document includes recommended concentration ranges, IC50 values for common cancer cell lines, and step-by-step protocols for key assays to assess the efficacy of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that targets FAK, a non-receptor tyrosine kinase that is a critical mediator of cell signaling downstream of integrins and growth factor receptors.[2] FAK is frequently overexpressed in a variety of solid tumors and plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[2] By inhibiting FAK, this compound disrupts these key oncogenic signaling pathways, making it a promising agent for cancer therapy.[2]
Data Presentation: this compound Concentration and IC50 Values
The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. The following tables summarize reported IC50 values for this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| MDA-MB-231 | Breast Cancer | 0.281 | 3D Growth Assay | [3] |
| JIMT-1 | Breast Cancer | 0.0737 | Tube Formation Assay | [4] |
| SKOV3 | Ovarian Cancer | 5 | Cell Viability Assay | [5] |
| OVCAR5 | Ovarian Cancer | 4 | Cell Viability Assay | [5] |
| OVCAR8 | Ovarian Cancer | 4 | Cell Viability Assay | [5] |
| A549 | Non-Small Cell Lung Cancer | ~1.5 (nM) | Kinase Assay | [6] |
| U87-MG | Glioblastoma | Not specified | FAK Inhibition | [7] |
| U251-MG | Glioblastoma | Not specified | FAK Inhibition | [7] |
Note: IC50 values can be influenced by experimental conditions such as cell density, serum concentration, and assay duration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Signaling Pathway
This compound primarily exerts its effects by inhibiting the autophosphorylation of FAK at Tyrosine 397 (Y397), which is a critical step in FAK activation and the recruitment of downstream signaling molecules.[8] This disruption affects major signaling cascades, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
References
- 1. This compound | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Targeting Focal Adhesion Kinase in Lung Diseases: Current Progress and Future Directions [mdpi.com]
- 7. FAK Inhibition Induces Glioblastoma Cell Senescence-Like State through p62 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Defactinib in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib (formerly VS-6063) is an orally bioavailable, selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from integrins and growth factor receptors, thereby regulating cell adhesion, migration, proliferation, and survival.[1][2] Upregulation and constitutive activation of FAK are observed in numerous cancer types, making it a compelling target for therapeutic intervention.[1][2] These application notes provide a comprehensive overview of the dosing and administration of this compound in various preclinical xenograft models, offering detailed protocols and quantitative data to guide researchers in their study design.
Mechanism of Action: FAK Signaling
This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of FAK, which is a crucial step in its activation.[1] This disruption of FAK signaling interferes with downstream pathways, including the PI3K/AKT and RAS/MEK/ERK cascades, ultimately leading to reduced tumor cell proliferation, survival, and migration.[1]
Caption: this compound inhibits FAK, blocking key downstream signaling pathways.
Dosing and Administration in Xenograft Models: Data Summary
The following tables summarize the dosing regimens and anti-tumor efficacy of this compound, both as a monotherapy and in combination, across various cancer xenograft models.
Table 1: this compound Monotherapy in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Outcome |
| Endometrial Cancer | UTE10 | Not Specified | Not Specified | Oral | Daily, 5 days/week | Significant tumor growth inhibition vs. control (p < 0.001)[3] |
| Ovarian Cancer | HeyA8 | Female Nude | 25 mg/kg | Oral | Twice daily | - |
| Adrenocortical Carcinoma | H295R | SCID | 50 mg/kg/day | Oral (gavage) | Daily for 6 weeks | More extensive necrotic areas in tumors compared to control |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PANC-1 | Not Specified | 40 mg/kg | Not Specified | Daily for 4 weeks | Significant suppression of tumor growth |
Table 2: this compound in Combination Therapy in Xenograft Models
| Cancer Type | Combination Agent | Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Outcome |
| Ovarian Cancer | Paclitaxel (PTX) | HeyA8 | Female Nude | 25 mg/kg | Oral | Twice daily | 97.9% reduction in tumor weight (p=0.05 vs. PTX alone)[3] |
| Ovarian Cancer | Paclitaxel (PTX) | SKOV3ip1 | Female Nude | 25 mg/kg | Oral | Twice daily | 92.7% reduction in tumor weight (p<0.001 vs. PTX alone)[3] |
| Adrenocortical Carcinoma | Mitotane | H295R | SCID | 50 mg/kg/day | Oral (gavage) | Daily for 6 weeks | Significantly reduced tumor volume and macrometastases vs. mitotane alone |
| Endometrial Cancer | Avutometinib | UTE10 | Not Specified | Not Specified | Oral | Daily, 5 days/week | Significantly lower tumor volume vs. either agent alone (p < 0.001)[3] |
| Diffuse Gastric Cancer | VS-6766 (RAF/MEK inhibitor) | SNU668 | Not Specified | Not Specified | Not Specified | Not Specified | Stronger cell inhibition than monotherapy |
Experimental Protocols
Below are detailed protocols for establishing xenograft models and administering this compound for in vivo efficacy studies.
Protocol 1: Establishment of Subcutaneous Xenograft Models
This protocol describes a general procedure for establishing subcutaneous tumors from cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, SNU668)
-
Immunocompromised mice (e.g., Nude, SCID, NSG), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix (or similar)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. On the day of injection, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-10 x 10^6 cells per 100-200 µL. Keep cells on ice to prevent Matrigel® from solidifying.
-
Animal Preparation: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Tumor Cell Implantation: Inject the cell suspension (100-200 µL) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Oral Administration of this compound
This protocol outlines the preparation and oral gavage administration of this compound to mice.
Materials:
-
This compound powder
-
Vehicle solution (e.g., corn oil, or a solution of 10% DMSO and 90% corn oil)
-
Oral gavage needles (stainless steel, flexible plastic)
-
Syringes (1 mL)
-
Balance and weighing paper
-
Vortex mixer or sonicator
Procedure:
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 25 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution. For a 10% DMSO and 90% corn oil vehicle, carefully measure and mix the two components.
-
Weigh the this compound powder and add it to the vehicle.
-
Vortex or sonicate the mixture until the this compound is fully dissolved or forms a homogenous suspension. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Carefully insert the gavage needle into the mouse's esophagus and slowly administer the solution.
-
Monitor the mouse for any signs of distress after administration.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for evaluating this compound in a xenograft model and the FAK signaling pathway.
References
Determining Defactinib IC50 Values using the MTT Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib (VS-6063) is a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from the extracellular matrix to the cell's interior, influencing cell adhesion, migration, proliferation, and survival.[1] Upregulation of the FAK signaling pathway is associated with tumor progression and resistance to anticancer therapies.[2] this compound's mechanism of action involves the inhibition of FAK, which in turn can block downstream signaling pathways such as RAS/MEK/ERK and PI3K/Akt, thereby impeding tumor cell growth and survival.[3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[4] By treating cells with varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of the drug required to inhibit cell growth by 50%.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials and Reagents:
-
This compound (VS-6063)
-
Cancer cell lines (e.g., A549 - non-small cell lung cancer, BxPC-3 - pancreatic cancer, or relevant ovarian cancer cell lines)[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette and sterile pipette tips
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium to create a single-cell suspension.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 - 10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure exponential growth during the assay period.[5]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). It is advisable to perform a preliminary experiment with a broad range of concentrations to narrow down the effective range.[6]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation
The quantitative data from the MTT assay should be organized for clear interpretation and comparison.
| This compound Concentration (µM) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.267 | 1.270 | 100.0 |
| 0.01 | 1.211 | 1.245 | 1.233 | 1.230 | 96.9 |
| 0.1 | 1.102 | 1.125 | 1.118 | 1.115 | 87.8 |
| 1 | 0.856 | 0.879 | 0.865 | 0.867 | 68.3 |
| 10 | 0.432 | 0.455 | 0.441 | 0.443 | 34.9 |
| 100 | 0.123 | 0.135 | 0.129 | 0.129 | 10.2 |
Calculation of Percent Cell Viability:
Percent Cell Viability = [(Average Absorbance of Treated Cells) / (Average Absorbance of Vehicle Control Cells)] x 100
The IC50 value can be determined by plotting the percent cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits FAK autophosphorylation, blocking downstream signaling.
MTT Assay Experimental Workflow
Caption: Step-by-step workflow for the MTT assay to determine IC50.
References
- 1. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Defactinib-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib is a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), with an IC50 of less than 0.6 nM for both.[1] It disrupts key signaling pathways involved in cell migration, proliferation, and survival, such as the PI3K/Akt and RAS/MEK/ERK pathways.[2] Despite its promise, the development of drug resistance remains a significant challenge in targeted cancer therapy.[3] Establishing in vitro models of this compound resistance is crucial for understanding the underlying molecular mechanisms, identifying potential biomarkers of resistance, and developing effective combination therapies to overcome it.
These application notes provide a comprehensive guide to developing and characterizing this compound-resistant cancer cell lines using a gradual dose-escalation method.
Data Presentation
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Suit-2 | Pancreatic Ductal Adenocarcinoma | 2.0 - 5.0 | Range observed across a panel of primary pancreatic cancer cell lines.[4] |
| MSTO-211H | Malignant Pleural Mesothelioma | Low µM range | Merlin-low mesothelioma cell lines show increased sensitivity.[5] |
| Thyroid Cancer Cells (TT, K1) | Thyroid Cancer | 1.98 and 10.34 | Shows greater selectivity compared to other FAK inhibitors. |
| KRAS-mutant NSCLC | Non-Small Cell Lung Cancer | Efficacy observed | Monotherapy showed modest clinical activity in heavily pretreated patients.[6] |
| Pancreatic Cancer (in combination) | Pancreatic Ductal Adenocarcinoma | Synergistic effect | Used in combination with nab-paclitaxel.[4] |
Table 2: Characterization of this compound-Resistant Cell Lines
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Method |
| IC50 of this compound | Baseline | >10-fold increase (example) | Cell Viability Assay |
| p-FAK (Tyr397) Levels | High | Reduced or Unchanged | Western Blot |
| Total FAK Levels | Baseline | Unchanged or Increased | Western Blot |
| p-Akt (Ser473) Levels | Baseline | Reactivated | Western Blot |
| p-ERK1/2 Levels | Baseline | Reactivated | Western Blot |
| HER2 (ErbB2) mRNA | Low | Upregulated | qRT-PCR |
| EGFR mRNA | Low | Upregulated | qRT-PCR |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol employs a gradual dose-escalation method to establish a this compound-resistant cell line.
1. Initial IC50 Determination: a. Plate the parental cancer cell line of interest in 96-well plates. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT or CCK-8) to determine the initial IC50 value.
2. Induction of Resistance: a. Culture the parental cells in their recommended growth medium. b. Begin by treating the cells with this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth), as determined in the initial IC50 experiment.[7] c. When the cells reach 80-90% confluency and their growth rate has stabilized, passage them and increase the this compound concentration by 1.5- to 2-fold.[7] d. If significant cell death occurs, reduce the concentration to the previous level until the cells recover. e. Repeat this process of stepwise dose escalation. The entire process can take 3-6 months.[8] f. At each stage, it is advisable to cryopreserve cells.[7]
3. Confirmation of Resistance: a. Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a cell viability assay on both the parental and the newly generated resistant cell line. b. A significant increase in the IC50 value confirms the establishment of a this compound-resistant cell line.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
1. Sample Preparation: a. Culture parental and this compound-resistant cells to 80-90% confluency. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Electrotransfer: a. Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. (See Table 3 for recommended antibodies). c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Phosphorylation Site (if applicable) |
| FAK | Total |
| p-FAK | Tyr397 |
| Akt | Total |
| p-Akt | Ser473 |
| ERK1/2 (MAPK) | Total |
| p-ERK1/2 | Thr202/Tyr204 |
| HER2/ErbB2 | Total |
| EGFR | Total |
| β-Actin | Loading Control |
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from parental and this compound-resistant cells using a suitable RNA isolation kit. b. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. qRT-PCR Reaction: a. Prepare the qRT-PCR reaction mixture using a SYBR Green master mix, cDNA template, and gene-specific primers (see Table 4). b. Perform the qRT-PCR using a real-time PCR detection system. c. Use a housekeeping gene (e.g., GAPDH) for normalization. d. Calculate the relative gene expression using the 2^-ΔΔCt method.[9]
Table 4: Human qRT-PCR Primer Sequences
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| PTK2 (FAK) | GCCTTATGACGAAATGCTGGGC | CCTGTCTTCTGGACTCCATCCT | [10] |
| PIK3CA | CACCTGAACAGACAAGTAGAGGC | GCAAAGCATCCATGAAGTCTGGC | [11] |
| AKT1 | TGGACTACCTGCACTCGGAGAA | GTGCCGCAAAAGGTCTTCATGG | [12] |
| MAPK1 (ERK2) | ACACCAACCTCTCGTACATCGG | TGGCAGTAGGTCTGGTGCTCAA | [13] |
| ERBB2 (HER2) | GGAAGTACACGATGCGGAGACT | ACCTTCCTCAGCTCCGTCTCTT | [3] |
| EGFR | CCACCAAATTAGCCTGGACA | CGCGACCCTTAGGTATTCTG | [14] |
| GAPDH | TCCTGTTCGACAGTCAGCCGCA | GCGCCCAATACGACCAAATCCGT | [2] |
Visualizations
Caption: this compound inhibits FAK autophosphorylation, blocking downstream signaling.
Caption: Workflow for establishing and characterizing a this compound-resistant cell line.
References
- 1. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thorax.bmj.com [thorax.bmj.com]
- 3. origene.com [origene.com]
- 4. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 2 study of the focal adhesion kinase inhibitor this compound (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. origene.com [origene.com]
- 11. origene.com [origene.com]
- 12. origene.com [origene.com]
- 13. origene.com [origene.com]
- 14. Quantitative Analysis of ErbB1 and ErbB2 Genes Amplification by a High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Combination of Defactinib and Avutometinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vitro combination of Defactinib and Avutometinib. This compound is a selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] Avutometinib is a RAF/MEK clamp that inhibits MEK1/2 kinase activity and induces the formation of inactive RAF/MEK complexes.[1][4][5][6] The combination of these two agents has shown synergistic anti-tumor activity, particularly in cancers with RAS/MAPK pathway alterations, by simultaneously targeting the primary signaling pathway and a key resistance mechanism.[2][7][8] Avutometinib targets the RAS/RAF/MEK/ERK (MAPK) pathway, which is often hyperactivated in cancer, leading to uncontrolled cell growth.[2][9] However, cancer cells can develop resistance to MEK inhibitors by activating FAK signaling.[2][7] this compound counters this resistance mechanism by inhibiting FAK, thereby disrupting cell survival and migration.[2][10] This dual blockade of the MAPK and FAK pathways has demonstrated promising preclinical and clinical activity, especially in KRAS-mutated low-grade serous ovarian cancer.[5][8][11]
These protocols are intended to guide researchers in designing and executing in vitro experiments to evaluate the efficacy and mechanism of action of the this compound and Avutometinib combination.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for studying the combination of this compound and Avutometinib in vitro.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Avutometinib and this compound in Endometrioid Endometrial Cancer Cell Lines
| Cell Line | Avutometinib IC50 (µM) | This compound IC50 (µM) |
| UTE-10 | 0.3 ± 0.1 | 1.7 ± 0.3 |
| UTE-12 | > 10 | 3.8 ± 0.7 |
| UTE-14 | 7.5 ± 1.2 | 2.5 ± 0.5 |
| UTE-18 | 0.5 ± 0.2 | 2.1 ± 0.4 |
| UTE-21 | 1.2 ± 0.3 | 3.2 ± 0.6 |
| Data derived from preclinical studies on endometrioid endometrial cancer cell lines.[12][13] |
Table 2: Clinical Response to Avutometinib and this compound Combination in Low-Grade Serous Ovarian Carcinoma (RAMP 201 Trial)
| Patient Population | Confirmed Overall Response Rate (ORR) |
| All Patients (n=29) | 45% |
| KRAS-mutant (n=15) | 60% |
| KRAS wild-type (n=14) | 29% |
| Data from the Phase 2 RAMP 201 trial.[8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of single-agent and combined this compound and Avutometinib on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Avutometinib stock solutions (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Single-Agent: Prepare serial dilutions of this compound and Avutometinib in culture medium. A common concentration range to start with is 10 nM to 10 µM.[14] Add 100 µL of the diluted drug solutions to the respective wells.
-
Combination: For synergy studies, drugs can be combined at a constant ratio (e.g., based on their IC50 values) or in a dose-response matrix.
-
Include DMSO as a vehicle control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).[14]
-
Protocol 2: Synergy Analysis
This protocol describes how to analyze the synergistic effects of this compound and Avutometinib using the Combination Index (CI) method.
Procedure:
-
Experimental Design: Based on the single-agent IC50 values, design a drug combination experiment. This can be a constant ratio design or a checkerboard (matrix) design.
-
Data Collection: Perform the cell viability assay as described in Protocol 1 with the drug combinations.
-
CI Calculation:
Protocol 3: Western Blotting for Pathway Analysis
This protocol is for assessing the effects of this compound and Avutometinib on the MAPK and FAK signaling pathways.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK, rabbit anti-phospho-FAK, total ERK, total FAK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound, Avutometinib, or the combination for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by the drug combination using flow cytometry.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the drugs for a predetermined time (e.g., 24-48 hours).
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then trypsinize the adherent cells.[20] Combine the floating and adherent cells. For suspension cells, simply collect the cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry:
-
Add 1X binding buffer to each tube.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)[21]
-
-
Conclusion
The provided protocols and application notes offer a comprehensive framework for the in vitro investigation of the this compound and Avutometinib combination. By systematically evaluating cell viability, synergy, and the underlying molecular mechanisms, researchers can gain valuable insights into the therapeutic potential of this dual-pathway inhibition strategy. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the broader understanding of this promising anti-cancer combination therapy.
References
- 1. Avutometinib and this compound Monograph for Professionals - Drugs.com [drugs.com]
- 2. nottheseovaries.org [nottheseovaries.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. Avutometinib plus this compound Demonstrates Clinical Response for Recurrent Low-Grade Serous Ovarian Carcinoma in a Phase 2 RAMP-201 Trial | ACT Genomics [actgenomics.com]
- 6. verastem.com [verastem.com]
- 7. letswinpc.org [letswinpc.org]
- 8. onclive.com [onclive.com]
- 9. mskcc.org [mskcc.org]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical evaluation of avutometinib and this compound in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell-viability assay and drug combination analysis [bio-protocol.org]
- 15. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Defactinib's Effect on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib (VS-6063) is an orally bioavailable, selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[1][2][3] Overexpression and activation of FAK are frequently observed in various solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[1][4] By inhibiting FAK, this compound disrupts key signaling pathways involved in tumorigenesis, including the PI3K/AKT and RAS/MEK/ERK pathways, thereby impeding tumor growth and metastasis.[3][5][6] Furthermore, this compound has been shown to modulate the tumor microenvironment, potentially enhancing anti-tumor immune responses.[1]
This document provides detailed application notes and protocols for utilizing in vivo bioluminescence imaging (BLI) to assess the therapeutic efficacy of this compound on tumor growth. BLI is a sensitive, non-invasive technique that allows for the real-time monitoring and quantification of tumor burden in living animals.[4][7]
Mechanism of Action of this compound
This compound targets FAK, a central signaling molecule that integrates signals from integrins and growth factor receptors. Its inhibition leads to the downstream suppression of pathways crucial for cancer cell survival and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Focal adhesion kinase (FAK) inhibitors VS-6063 and VS-4718 target cancer stem cells. - ASCO [asco.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo imaging and therapeutic treatments in an orthotopic mouse model of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Defactinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib (also known as VS-6063) is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in various solid tumors.[1][2] FAK plays a crucial role in mediating signals from the extracellular matrix to the cell, influencing key cellular processes such as proliferation, survival, migration, and angiogenesis.[2] By inhibiting FAK, this compound disrupts these signaling pathways, leading to a reduction in cancer cell survival and invasiveness, and in many cases, the induction of programmed cell death, or apoptosis.[1][2]
These application notes provide a detailed protocol for the quantitative analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound-Induced Apoptosis
This compound competitively inhibits the ATP-binding site of FAK, preventing its autophosphorylation at tyrosine 397 (Tyr397). This initial phosphorylation event is critical for the recruitment and activation of downstream signaling molecules, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway. The PI3K/Akt signaling cascade is a major pro-survival pathway in many cancers, promoting cell growth and inhibiting apoptosis.
By blocking FAK phosphorylation, this compound effectively suppresses the PI3K/Akt pathway. This leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) and the activation of pro-apoptotic effector caspases (e.g., Caspase-3), ultimately culminating in the execution of the apoptotic program.
References
Application Note: High-Throughput CRISPR Screening to Identify Synergistic Partners for Defactinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defactinib is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] By targeting FAK, this compound disrupts key signaling pathways implicated in cancer progression, including the RAS/MEK/ERK and PI3K/Akt pathways.[2][3] While this compound has shown promise in clinical trials, identifying synergistic combination therapies is critical to enhance its efficacy and overcome potential resistance mechanisms.[4] This application note describes a methodology utilizing CRISPR-based functional genomic screening to identify novel gene targets that, when inhibited, work synergistically with this compound to suppress tumor growth.
Core Principle: Synthetic Lethality
The underlying principle of this screening approach is to identify synthetic lethal interactions with this compound. Synthetic lethality occurs when the perturbation of two genes (in this case, FAK inhibition by this compound and the CRISPR-mediated knockout of a second gene) results in cell death, while the perturbation of either gene alone is non-lethal. CRISPR-Cas9 technology enables genome-wide screens to systematically identify these synthetic lethal partners.[5][6]
Signaling Pathway: FAK Signaling Cascade
This compound targets FAK, a central node in cellular signaling. Upon activation by integrins or growth factor receptors, FAK autophosphorylates, creating a docking site for Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream targets, activating pathways that promote cell proliferation, survival, and migration. Understanding this pathway is key to interpreting screen results and identifying rational combination strategies.
Experimental Workflow: CRISPR-Cas9 Knockout Screen
A pooled, genome-wide CRISPR-Cas9 knockout screen is performed to identify genes that sensitize cancer cells to this compound. The general workflow is as follows:
Case Study: ORF Screen to Identify this compound Synergistic Partners
While a direct CRISPR screen for this compound is not yet publicly available, a study on FAK inhibition in Diffuse Gastric Cancer utilized an Open Reading Frame (ORF) screen to identify synergistic partners. This approach, which involves overexpressing a library of genes, provides valuable insights into pathways that, when activated, enhance drug efficacy. In this study, CDK6 was identified as a top hit that synergized with FAK inhibitors, including this compound.
Quantitative Data Summary
| Screen Parameter | Description | Value |
| Cell Line | Diffuse Gastric Cancer Organoids | Cdh1-/-RHOAY42C/+ |
| Screen Type | Open Reading Frame (ORF) | - |
| Top Hit | Cyclin-Dependent Kinase 6 (CDK6) | - |
| Z-score (this compound vs. ETP) | Statistical measure of hit enrichment | > 2 |
| Z-score (PF-573228 vs. ETP) | Statistical measure of hit enrichment | > 2 |
| Synergy Score (this compound + Palbociclib) | Zero Interaction Potency (ZIP) Model | 12.866 - 22.356 |
ETP (Etoposide) was used as a positive control for cell death. A higher Z-score indicates stronger enrichment of the gene as a sensitizer to the FAK inhibitor.
Experimental Protocols
Cell Line Preparation and Lentiviral Transduction
-
Cell Culture: Culture the chosen cancer cell line (e.g., SNU668) in the recommended medium and conditions.
-
Cas9 Expression: Stably express Cas9 in the cell line by lentiviral transduction followed by antibiotic selection. Validate Cas9 activity using a functional assay.
-
Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids.
-
Virus Titer Determination: Determine the lentiviral titer to achieve a multiplicity of infection (MOI) of 0.3-0.5.
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library at the determined MOI to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic.
CRISPR Screen with this compound
-
Initial Cell Harvest (T0): Harvest a population of transduced cells to serve as the baseline for sgRNA representation.
-
Drug Treatment: Plate the remaining transduced cells and treat with either DMSO (vehicle control) or a predetermined sublethal dose of this compound.
-
Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining the drug treatment.
-
Final Cell Harvest (Tfinal): Harvest the cells from both the DMSO and this compound treatment groups.
Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and Tfinal cell pellets.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries to determine the read counts for each sgRNA.
-
Bioinformatic Analysis: Use software such as MAGeCK to analyze the sgRNA read counts. This will identify sgRNAs that are depleted in the this compound-treated population compared to the DMSO-treated population, indicating a synthetic lethal interaction.
Hit Validation
-
Individual sgRNA Validation: Validate the top hits from the primary screen by transducing cells with individual sgRNAs targeting the identified genes.
-
Cell Viability Assays: Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout cell lines in the presence and absence of this compound to confirm the synergistic effect.
-
Synergy Analysis: Calculate synergy scores using models such as the Bliss independence or Loewe additivity model to quantify the degree of synergy between gene knockout and this compound treatment.
Conclusion
CRISPR-based functional genomic screens are a powerful tool for identifying novel synergistic partners for targeted therapies like this compound. By systematically interrogating the genome, these screens can uncover previously unknown vulnerabilities in cancer cells, paving the way for the development of more effective combination therapies. The identification of CDK6 as a potential synergistic partner for this compound in gastric cancer provides a strong rationale for further investigation into co-targeting FAK and cell cycle pathways. This application note provides a comprehensive framework for researchers to design and execute similar screens to accelerate the discovery of novel cancer therapies.
References
- 1. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A compendium of synthetic lethal gene pairs defined by extensive combinatorial pan-cancer CRISPR screening. [repository.cam.ac.uk]
- 6. Complementary information derived from CRISPR Cas9 mediated gene deletion and suppression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Defactinib Solubility in Aqueous Media: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Defactinib in aqueous media during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
This compound is sparingly soluble in aqueous buffers and is practically insoluble in water.[1][2][3][4][5] The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3][6][7] Some sources also mention Dimethylformamide (DMF) as a suitable organic solvent.[1]
Q2: What is the maximum concentration of this compound that I can dissolve in DMSO?
The solubility of this compound in DMSO is reported at various concentrations by different suppliers. It is soluble in DMSO at concentrations ranging from 25 mM to 100 mg/mL.[2][3][6] It is advisable to consult the certificate of analysis provided by your specific supplier for batch-specific solubility data. Using fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[2]
Q3: How can I prepare a working solution of this compound in an aqueous medium for my cell culture experiment?
To prepare a working solution in an aqueous medium, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution.[1] This stock solution can then be serially diluted with your aqueous buffer of choice (e.g., PBS, cell culture medium) to the final desired concentration.[1] It is crucial to add the DMSO stock solution to the aqueous buffer slowly while mixing to avoid precipitation.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous buffer. What could be the cause and how can I prevent it?
Precipitation upon dilution can occur if the final concentration of this compound in the aqueous buffer exceeds its solubility limit or if the percentage of DMSO in the final solution is too low. To prevent this:
-
Ensure the final DMSO concentration is appropriate: For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. However, you should always determine the tolerance of your specific cell line to DMSO.
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer.
-
Warm the aqueous buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution may help improve solubility.
-
Use sonication: Brief sonication after dilution can help to dissolve any small precipitates that may have formed.[3][8]
Q5: How stable is this compound in aqueous solutions? How should I store my working solutions?
Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh aqueous working solutions daily.[1] If you have prepared a this compound solution in a DMSO:PBS mixture, it is not recommended to store it for more than one day.[1] Stock solutions in DMSO, however, are stable for longer periods when stored properly at -20°C or -80°C.[1][3][7] Always refer to the supplier's datasheet for specific storage recommendations.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 100 mg/mL (195.89 mM) | May require warming. | [2][4][5][6] |
| DMSO | 50 mg/mL (97.95 mM) | Ultrasonic assistance may be needed. | [3][8] |
| DMSO | ≥ 30 mg/mL | - | [7] |
| DMSO | 25 mM | - | |
| DMSO | 1 mg/mL | - | [1] |
| Dimethyl formamide | ~1 mg/mL | - | [1] |
| DMSO:PBS (1:3, pH 7.2) | ~0.25 mg/mL | Prepared by diluting a DMSO stock. | [1] |
| Water | Insoluble / < 0.1 mg/mL | May require ultrasonication and warming. | [2][3][4][5][9][10] |
| Ethanol | Insoluble | - | [2][4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 510.49 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
Procedure:
-
Weighing: Accurately weigh out 5.11 mg of this compound powder and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[4][5]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.[7] Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile polypropylene tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in sterile DMSO. This can help in achieving a more accurate final dilution.
-
Final Dilution:
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
If using the 1 mM intermediate stock, add 10 µL to 990 µL of pre-warmed cell culture medium.
-
-
Mixing: Immediately after adding the this compound stock, gently vortex or invert the tube to ensure thorough mixing and prevent precipitation.
-
Final DMSO Concentration: The final concentration of DMSO in this working solution will be 0.1%. Ensure this concentration is tolerated by your cell line.
-
Usage: Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions.[1]
Mandatory Visualizations
This compound's Target: The FAK Signaling Pathway
This compound is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[11][12][13] By inhibiting FAK, this compound blocks downstream signaling cascades, including the PI3K/Akt and RAS/MEK/ERK pathways.[14][15][16]
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing this compound Working Solutions
This workflow outlines the key steps and decision points for preparing aqueous working solutions of this compound from a DMSO stock.
Caption: Workflow for preparing this compound aqueous working solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleck.co.jp [selleck.co.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. This compound | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 12. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. This compound | C20H21F3N8O3S | CID 25117126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Defactinib Treatment for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Defactinib in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for this compound in in vitro studies?
A1: The optimal treatment duration for this compound is cell-line specific and depends on the experimental endpoint. It is crucial to perform a time-course experiment to determine the ideal duration for your specific model. Generally, initial experiments might assess time points ranging from 24 to 96 hours.[1][2] For instance, some studies have shown that the suppression of FAK signaling and downstream biomarkers can be maintained for up to 24 hours in esophageal squamous cell carcinoma cells.[1] In other cell lines, such as ovarian cancer cells, effects on proliferation have been assessed at 96 hours.[2]
Q2: How does this compound affect Focal Adhesion Kinase (FAK) signaling over time?
A2: this compound is a selective inhibitor of FAK and Proline-rich tyrosine kinase 2 (Pyk2).[3] Upon treatment, this compound inhibits the autophosphorylation of FAK at Tyr397, a key event in FAK activation.[2] This inhibition can be observed as early as a few hours post-treatment and is generally sustained with continuous exposure. The downstream effects, such as the blockade of PI3K/AKT and MAPK/ERK signaling pathways, follow the inhibition of FAK phosphorylation.[1][3] A time-course Western blot analysis is recommended to observe these dynamic changes in your cell line.
Q3: Should I expect to see a significant decrease in cell viability at early time points (e.g., less than 24 hours)?
A3: Not necessarily. The effects of this compound on cell viability are often time-dependent and may not be apparent at very early time points. The inhibition of FAK signaling needs to translate into downstream cellular events like cell cycle arrest and apoptosis, which take time. For some cell lines, significant effects on viability are observed after 48 to 96 hours of treatment.[2][4]
Q4: Can the IC50 value of this compound change with different treatment durations?
A4: Yes, the half-maximal inhibitory concentration (IC50) value of this compound can vary significantly with the duration of treatment.[5] Generally, longer incubation times may result in a lower IC50 value as the drug has more time to exert its cytotoxic or anti-proliferative effects. It is essential to specify the treatment duration when reporting IC50 values.[6] We recommend determining the IC50 at multiple time points to fully characterize the sensitivity of your cell line to this compound.
Troubleshooting Guide
Problem: I am not observing a significant inhibition of FAK phosphorylation (p-FAK) after this compound treatment.
-
Possible Cause 1: Insufficient Treatment Duration.
-
Solution: The inhibition of p-FAK can be rapid, but the optimal timing can vary. Perform a time-course experiment, collecting samples at earlier time points (e.g., 1, 4, 8, and 24 hours) to determine the point of maximal inhibition.
-
-
Possible Cause 2: Suboptimal Drug Concentration.
-
Solution: The effective concentration of this compound is cell-line dependent. Perform a dose-response experiment to identify the optimal concentration range for your cells. Consult published literature for starting concentrations used in similar cell lines.
-
-
Possible Cause 3: Cell Culture Conditions.
-
Solution: Ensure that your cells are healthy, in the logarithmic growth phase, and not over-confluent. High cell density can sometimes affect drug efficacy.
-
Problem: I see inhibition of p-FAK, but there is no effect on cell viability.
-
Possible Cause 1: Insufficient Treatment Duration for Viability Assay.
-
Solution: The impact on cell viability often requires longer incubation than the initial signaling inhibition. Extend your treatment duration for viability assays to 48, 72, or even 96 hours.[2]
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: Some cell lines may be inherently resistant to this compound monotherapy. The FAK signaling pathway might not be a primary driver of proliferation in your specific cell model. Consider exploring combination therapies, as this compound has shown synergistic effects with other agents like MEK inhibitors.[3]
-
-
Possible Cause 3: Assay Sensitivity.
-
Solution: Ensure your cell viability assay (e.g., MTT, CellTiter-Glo) is sensitive enough to detect subtle changes. Optimize cell seeding density for your chosen assay.
-
Problem: My IC50 values are inconsistent across experiments.
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Possible Cause 1: Variation in Treatment Duration.
-
Solution: As mentioned, IC50 is time-dependent.[5] Strictly adhere to the same treatment duration for all comparative experiments.
-
-
Possible Cause 2: Inconsistent Cell Seeding Density.
-
Solution: The initial number of cells can influence the final readout of a viability assay and thus the calculated IC50.[7] Use a consistent seeding density for all experiments. It is advisable to optimize the seeding density to ensure cells are in the exponential growth phase for the duration of the experiment.[7]
-
-
Possible Cause 3: Drug Stability.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Data Presentation
Table 1: Example of Time-Dependent and Dose-Dependent Effects of this compound on Cell Viability (%)
| This compound Conc. (µM) | 24 hours | 48 hours | 72 hours | 96 hours |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 0.1 | 98 | 92 | 85 | 78 |
| 0.5 | 95 | 80 | 68 | 55 |
| 1.0 | 90 | 71 | 52 | 40 |
| 5.0 | 75 | 55 | 35 | 22 |
| 10.0 | 60 | 40 | 25 | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data.
Table 2: Example of IC50 Values of this compound at Different Time Points
| Cell Line | IC50 at 48 hours (µM) | IC50 at 72 hours (µM) | IC50 at 96 hours (µM) |
| Cell Line A | 8.5 | 4.2 | 1.8 |
| Cell Line B | 3.1 | 1.5 | 0.7 |
| Cell Line C | >10 | 8.9 | 5.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired durations (e.g., 24, 48, 72, 96 hours). Include a vehicle-only control.
-
MTT Addition: Following treatment, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
2. Western Blot for FAK Signaling Pathway
-
Cell Lysis: After treating cells with this compound for the desired time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FAK (Tyr397), total FAK, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Identifying and mitigating Defactinib off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Defactinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), with an IC50 of 0.6 nM for both kinases. It functions as an ATP-competitive inhibitor.[1]
Q2: What is the mechanism of action of this compound?
By inhibiting FAK and Pyk2, this compound blocks integrin-mediated signaling pathways that are crucial for cancer cell proliferation, survival, migration, and angiogenesis.[1] This includes the downstream RAS/MEK/ERK and PI3K/Akt signaling cascades. FAK upregulation is a known resistance mechanism to MAPK pathway inhibitors, and this compound can help overcome this resistance.[2][3][4][5]
Q3: What are the known off-target effects of this compound?
While this compound shows over 100-fold selectivity for FAK and Pyk2 over many other kinases, some off-target activity has been reported. It is important to consider these potential off-target effects when interpreting experimental results.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO. Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations in vehicles like PEG300, Tween 80, and water may be required.[6]
Q5: What are typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. IC50 values in cell viability assays have been reported to range from the low micromolar to over 50 µM in different cancer cell lines.[7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guides
Problem 1: No decrease in phosphorylated FAK (pFAK) levels observed by Western blot after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Compound | - Ensure this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. - Prepare a fresh stock solution. |
| Insufficient Drug Concentration or Treatment Time | - Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 nM to 10 µM). - Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal treatment duration for pFAK inhibition in your cell line.[8] |
| High Cell Confluency | - High cell density can sometimes alter cellular responses to inhibitors. Ensure cells are seeded at a consistent and sub-confluent density for all experiments. |
| Compensatory Signaling Pathways | - In some contexts, receptor tyrosine kinases (RTKs) like HER2/EGFR can be activated as a resistance mechanism, leading to re-phosphorylation of FAK.[9] - Consider co-treatment with an inhibitor of the compensatory pathway if known. |
| Technical Issues with Western Blot | - Verify the specificity and optimal dilution of your primary antibodies for total FAK and pFAK (Tyr397). - Ensure proper protein transfer and use appropriate blocking buffers. - Include positive and negative controls (e.g., lysate from untreated cells and cells treated with a known FAK activator or inhibitor). |
Problem 2: Unexpected or inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Assay Interference | - Some compounds can interfere with the chemistry of viability assays. - Consider using an alternative viability assay that relies on a different detection method (e.g., switch from a metabolic assay to an ATP-based assay).[10][11][12] |
| Cell Seeding Density | - Inconsistent cell numbers across wells will lead to variable results. - Ensure a single-cell suspension and use a reliable cell counting method before seeding. |
| DMSO Concentration | - High concentrations of DMSO can be toxic to cells. - Keep the final DMSO concentration consistent across all wells and as low as possible (typically <0.5%). Include a vehicle control (DMSO only) to assess its effect. |
| Incomplete Dose-Response Curve | - The selected concentration range may not be appropriate to capture the full dose-response. - Broaden the range of this compound concentrations to ensure you capture the top and bottom plateaus of the curve. |
| Off-Target Effects | - At higher concentrations, off-target effects may contribute to cytotoxicity, leading to a steeper or biphasic dose-response curve. - Correlate viability data with on-target engagement (e.g., pFAK inhibition) to distinguish between on-target and potential off-target cytotoxicity. |
Data Presentation
Table 1: Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary targets and known off-targets.
| Target | IC50 / Ki | Assay Type | Reference |
| FAK (PTK2) | 0.6 nM (IC50) | Biochemical | |
| Pyk2 (PTK2B) | 0.6 nM (IC50) | Biochemical | |
| NTRK1 | 56 nM (IC50) | Biochemical | [13] |
| MAP3K9 | 75.3 nM (IC50) | Biochemical | [13] |
| ADORA3 | 27 nM (Ki) | Radioligand Binding | [13] |
| FLT3 | Potent Inhibition | Biochemical | [13] |
| CLK2 | Potent Inhibition | Biochemical | [13] |
| JAK kinases | Potent Inhibition | Biochemical | [13] |
| TRK kinases | Potent Inhibition | Biochemical | [13] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-FAK (Tyr397) Inhibition
This protocol details the steps to assess the inhibition of FAK autophosphorylation at tyrosine 397 in cultured cells following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-pFAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pFAK (Tyr397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total FAK to confirm equal protein loading.
-
Protocol 2: Kinome Profiling to Identify Off-Targets
This protocol provides a general workflow for using a commercial kinome profiling service to assess the selectivity of this compound.
Materials:
-
This compound
-
DMSO
-
Kinome profiling service kit (e.g., from Reaction Biology, Eurofins, etc.)
Procedure:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Provide the exact concentration and formulation details to the service provider.
-
-
Assay Execution (by service provider):
-
The service provider will typically perform a competition binding assay or an enzymatic activity assay.
-
This compound is screened at one or more concentrations against a large panel of purified, recombinant kinases.
-
The percentage of inhibition for each kinase is determined.
-
-
Data Analysis:
-
The service provider will deliver a report detailing the inhibitory activity of this compound against the kinase panel.
-
Data is often presented as a percentage of control or percent inhibition.
-
For kinases showing significant inhibition, follow-up IC50 determination is recommended.
-
-
Interpretation:
-
Identify kinases that are significantly inhibited by this compound at concentrations relevant to your experimental system.
-
Consider these potential off-targets when interpreting phenotypic data.
-
Mandatory Visualizations
Caption: this compound inhibits FAK and Pyk2, blocking downstream signaling.
Caption: Workflow for identifying and validating this compound off-targets.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Verastem Oncology Reports $11.2M Revenue, Cash $137.7M | VSTM Stock News [stocktitan.net]
- 4. Phase 2 Trial Shows 44% Response Rate in Ovarian Cancer Treatment | VSTM Stock News [stocktitan.net]
- 5. oncodaily.com [oncodaily.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Overcoming Acquired Resistance to Defactinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Defactinib, a selective FAK inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound-resistant cancer cells.
Issue 1: My cancer cell line is showing increasing resistance to this compound. How can I confirm and characterize this resistance?
Possible Cause & Solution
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Selection of Resistant Clones: Continuous exposure to a drug can lead to the selection and proliferation of a subpopulation of resistant cells.
-
Troubleshooting Steps:
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IC50 Determination: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
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Western Blot Analysis: Analyze key signaling pathways. Look for reactivation of FAK phosphorylation (pFAK Y397) despite the presence of this compound. Also, probe for upregulation and activation of receptor tyrosine kinases (RTKs) such as EGFR and HER2, as these are known mechanisms of acquired resistance.[1]
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Clonal Isolation: If you have a heterogenous population, consider isolating single-cell clones to study the resistance mechanisms in a more defined population.
-
-
Issue 2: I am trying to establish a this compound-resistant cell line, but the cells are not surviving the selection process.
Possible Cause & Solution
-
Drug Concentration Too High: Starting with a high concentration of this compound can lead to widespread cell death before resistance mechanisms can develop.
-
Troubleshooting Steps:
-
Gradual Dose Escalation: Begin with a low concentration of this compound (e.g., around the IC20-IC30) and gradually increase the dose as the cells adapt and resume proliferation.[2]
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Pulse Dosing: Instead of continuous exposure, try a "pulse-chase" method. Treat the cells with a higher concentration of this compound for a shorter period (e.g., 24-48 hours), then replace it with drug-free media to allow for recovery. Repeat this process, gradually increasing the drug concentration or duration of exposure.
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Monitor Cell Health: Closely monitor the morphology and growth rate of your cells. If you observe excessive cell death, reduce the this compound concentration or provide a longer recovery period.
-
-
Issue 3: My 3D "on-top" Matrigel assays with this compound are not reproducible.
Possible Cause & Solution
-
Inconsistent Matrigel Layer: The thickness and polymerization of the Matrigel can significantly impact cell growth and response to treatment.
-
Troubleshooting Steps:
-
Temperature Control: Ensure that the Matrigel is thawed on ice overnight at 4°C and that all pipette tips and plates are pre-chilled before use to prevent premature gelling.[3][4]
-
Even Spreading: After adding the Matrigel to the well, spread it evenly with a pre-chilled pipette tip to ensure a uniform layer.[3][4]
-
Proper Gelling Time: Allow the Matrigel to polymerize at 37°C for at least 30 minutes before adding the cell suspension.[3][4]
-
-
-
Cell Seeding Density: The number of cells seeded can affect the size and morphology of the 3D structures.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a preliminary experiment with a range of cell seeding densities to determine the optimal number for your specific cell line to form consistent spheroids or acini.
-
Single-Cell Suspension: Ensure you have a single-cell suspension before plating to promote the formation of uniform colonies.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to this compound?
A1: The primary mechanism of acquired resistance to this compound involves the compensatory activation and upregulation of receptor tyrosine kinases (RTKs).[1] Cancer cells can hijack these RTK signaling pathways to bypass FAK inhibition and maintain downstream signaling for survival and proliferation. Specifically, studies have shown that HER2 and EGFR can directly interact with and phosphorylate FAK at its critical Y397 residue, even in the presence of this compound.[1]
Q2: How can I overcome RTK-mediated resistance to this compound in my experiments?
A2: A rational approach is to co-target the identified resistance pathway.
-
Combination Therapy: Use a combination of this compound with an inhibitor of the upregulated RTK. For example:
-
If you observe HER2 upregulation, combine this compound with a HER2 inhibitor (e.g., Lapatinib).
-
If you observe EGFR upregulation, combine this compound with an EGFR inhibitor (e.g., Erlotinib or Gefitinib).
-
-
Broader Kinase Inhibition: In cases of resistance driven by multiple RTKs, a broader spectrum kinase inhibitor or a combination of inhibitors targeting the key activated pathways may be necessary.
Q3: Are there specific cancer cell line models that are known to be intrinsically resistant to this compound?
A3: Yes, cancer cell lines with high endogenous levels of RTKs (RTK-high) tend to exhibit intrinsic resistance to this compound.[1] For example, HER2-positive breast cancer cell lines like MDA-MB-453 and SK-BR-3, and EGFR-positive lung cancer cell lines like H292, have shown resistance to this compound monotherapy in preclinical studies.[1]
Q4: What is a typical starting concentration for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. However, published studies have used concentrations ranging from low nanomolar to micromolar. For example, in some breast cancer cell lines, effects on FAK phosphorylation are seen at concentrations as low as 0.004 µM, while other studies use concentrations around 1 µM, which is in line with patient serum concentrations.[1]
Q5: How long does it typically take to generate a this compound-resistant cell line?
A5: The timeline for developing a drug-resistant cell line can vary widely depending on the cell line's genetic plasticity and the selection strategy used. It can take anywhere from a few months to over a year of continuous culture with escalating doses of this compound.[5]
Data Presentation
Table 1: this compound IC50 Values in Sensitive vs. Resistant Breast Cancer Cell Lines (3D Growth Assay)
| Cell Line | HER2 Status | Parental IC50 (µM) | Notes |
| MCF7-vector | Low | 1.8 | Isogenic cell line with low HER2 expression. |
| MCF7-HER2 | High | >30 | Isogenic cell line overexpressing HER2, demonstrating resistance.[1] |
| MDA-MB-468 | Low | 1.9 | Triple-negative breast cancer cell line. |
| MDA-MB-231 | Low | 2.5 | Triple-negative breast cancer cell line. |
| BT474 | High | >30 | HER2-positive breast cancer cell line.[1] |
| MDA-MB-453 | High | >30 | HER2-positive breast cancer cell line.[1] |
| SK-BR-3 | High | >30 | HER2-positive breast cancer cell line.[1] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol provides a general framework for developing a this compound-resistant cancer cell line using a gradual dose-escalation method.
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound for your parental cancer cell line.
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Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration of IC20-IC30.
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Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them and re-seed them in the same concentration of this compound.
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Dose Escalation: Once the cells have a stable growth rate at a given concentration, increase the this compound concentration by 1.5- to 2-fold.
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Repeat and Freeze Stocks: Repeat steps 3 and 4, gradually increasing the drug concentration. It is crucial to cryopreserve cells at each stage of increased resistance.[6]
-
Confirm Resistance: Periodically, perform an IC50 assay on the resistant cell population to quantify the level of resistance compared to the parental cell line. A 5- to 10-fold increase in IC50 is a common benchmark for a resistant cell line.
Protocol 2: 3D "On-Top" Matrigel Growth Assay
This protocol is adapted from established methods for assessing cell growth in a more physiologically relevant 3D environment.[3][4]
-
Preparation: Thaw Matrigel on ice at 4°C overnight. Pre-chill a 24-well plate and pipette tips.
-
Coating the Wells: Add 200 µL of thawed Matrigel to each well of the pre-chilled 24-well plate. Spread evenly with a pipette tip and incubate at 37°C for 30 minutes to allow for polymerization.
-
Cell Preparation: Harvest and count your cells. Prepare a single-cell suspension in the appropriate growth medium.
-
Seeding Cells: Seed the cells on top of the polymerized Matrigel layer. The seeding density will need to be optimized for your cell line.
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Treatment: Add this compound or other compounds to the medium at the desired concentrations.
-
Incubation and Analysis: Incubate the plate for the desired period (e.g., 5-10 days), replacing the medium with fresh drug-containing medium every 2-3 days. Analyze colony size and morphology using a microscope. Cell viability can be assessed using reagents like CellTiter-Glo 3D.
Protocol 3: Co-Immunoprecipitation (Co-IP) of FAK and RTKs
This protocol outlines the general steps for investigating the physical interaction between FAK and an RTK, such as HER2.
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Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
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Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to your protein of interest (e.g., anti-FAK antibody) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
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Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing with an antibody against the suspected interacting protein (e.g., anti-HER2 antibody).
Visualizations
References
- 1. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Corning® Matrigel® Basement Membrane Matrix for 3D Culture In Vitro [sigmaaldrich.com]
- 4. corning.com [corning.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Defactinib Technical Support Center: Troubleshooting Compensatory Signaling
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing compensatory signaling pathways activated in response to treatment with Defactinib, a FAK inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of this compound over time in our cancer cell line model. What are the potential resistance mechanisms?
A1: A common mechanism of acquired resistance to this compound is the activation of compensatory signaling pathways. Inhibition of Focal Adhesion Kinase (FAK) can lead to the upregulation and activation of various Receptor Tyrosine Kinases (RTKs) and their downstream signaling cascades, which can bypass the effects of FAK inhibition and promote cell survival and proliferation.[1][2][3]
Q2: Which specific signaling pathways are most frequently implicated in compensatory responses to this compound?
A2: The most commonly reported compensatory pathways include the activation of RTKs such as HER2 (ErbB2), EGFR, FGFR4, and EphA2.[1] This RTK activation can then lead to the stimulation of downstream pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1] Additionally, the activation of Src Family Kinases (SFKs) has been identified as a key player in mediating resistance to FAK inhibitors.
Q3: How can we experimentally verify the activation of these compensatory pathways in our this compound-treated cells?
A3: Several experimental approaches can be used. Western blotting is a standard method to assess the phosphorylation status of key proteins in these pathways (e.g., p-HER2, p-EGFR, p-AKT, p-ERK). Phospho-RTK arrays can provide a broader screen of multiple activated RTKs simultaneously. For functional validation, 3D cell culture models can be employed to assess resistance to this compound in a more physiologically relevant context.
Q4: Are there differences in the timing of these compensatory responses?
A4: Yes, the onset of compensatory signaling can vary depending on the baseline expression of RTKs in the cancer cells. In cells with high baseline RTK levels (RTKHigh), a rapid activation of these pathways can be observed, sometimes within minutes to hours of this compound treatment.[1] In contrast, cells with low baseline RTK levels (RTKLow) may exhibit a delayed response, with the expression of new RTKs being induced over longer periods (e.g., 48-72 hours).[1]
Troubleshooting Guides
Guide 1: Investigating RTK and Downstream Pathway Activation by Western Blot
Issue: Decreased this compound efficacy is suspected to be due to compensatory signaling, but Western blot results for phosphorylated RTKs or downstream targets are unclear or negative.
| Possible Cause | Troubleshooting Step |
| Inappropriate Time Point | In RTKHigh cells, compensatory activation can be rapid (15-60 minutes). In RTKLow cells, it may take 48-72 hours to observe increased RTK expression.[1] Perform a time-course experiment to identify the optimal time point for analysis. |
| Suboptimal Antibody Performance | Ensure the primary antibodies for phosphorylated proteins are validated and used at the recommended dilution. Use positive and negative controls (e.g., ligand-stimulated and unstimulated cells) to verify antibody specificity and sensitivity. |
| Low Protein Abundance | Increase the amount of protein loaded on the gel. Consider using immunoprecipitation to enrich for the protein of interest before Western blotting, especially for low-abundance phosphoproteins. |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest. |
Guide 2: Interpreting Phospho-RTK Array Results
Issue: The Phospho-RTK array shows activation of multiple RTKs, and it is difficult to determine the primary driver of resistance.
| Possible Cause | Troubleshooting Step |
| Signal Crosstalk | Validate the key hits from the array using a more specific method, such as Western blotting or immunoprecipitation with antibodies specific to the activated RTKs. |
| Redundant Signaling | The activation of multiple RTKs may indicate a redundant signaling network. Consider using specific inhibitors for the most highly activated RTKs in combination with this compound to assess their individual contributions to resistance. |
| Downstream Convergence | Even if multiple RTKs are activated, they may converge on a common downstream pathway (e.g., PI3K/AKT or MEK/ERK). Analyze the phosphorylation status of key nodes in these pathways to identify the primary signaling output. |
Quantitative Data Summary
The following tables summarize quantitative data on the activation of compensatory signaling pathways in response to this compound treatment.
Table 1: IC50 Values for this compound in HER2-Positive vs. HER2-Negative Cell Lines
| Cell Line | HER2 Status | This compound IC50 (µM) |
| BT-474 | HER2+ | 1.8 |
| SKBr3 | HER2+ | 2.5 |
| MCF7 | HER2- | >10 |
| T47D | HER2- | >10 |
| MDA-MB-231 | HER2- | ~5 |
| Data derived from 3D growth assays.[1] |
Table 2: Time-Dependent Activation of Compensatory Signaling in MDA-MB-453 (HER2+) Cells Treated with 1µM this compound
| Time Point | p-HER2 (Y1248) Fold Change | p-EGFR (Y1068) Fold Change | p-AKT (S473) Fold Change | p-ERK1/2 (T202/Y204) Fold Change |
| 15 min | ~2.5 | ~1.5 | ~2.0 | ~2.5 |
| 1 hour | ~3.0 | ~2.0 | ~2.5 | ~3.0 |
| 4 hours | ~2.0 | ~3.0 | ~2.0 | ~2.5 |
| Fold changes are relative to untreated controls and estimated from densitometry of Western blots.[1] |
Table 3: Long-Term Upregulation of RTKs in MDA-MB-231 (RTKLow) Cells Treated with this compound
| Treatment Duration | Upregulated RTK | Method of Detection |
| 72 hours | HER2, EGFR | Western Blot |
| 72 hours | FGFR4, EphA2 | Phospho-RTK Array |
| Qualitative upregulation observed after prolonged this compound treatment.[1] |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Proteins
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Cell Lysis:
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Culture cells to 70-80% confluency and treat with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-20% gradient SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-HER2, anti-p-AKT) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.[4][5][6]
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Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry:
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein or a loading control (e.g., GAPDH, β-actin).
-
Protocol 2: Phospho-RTK Array
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Lysate Preparation:
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Prepare cell lysates as described in the Western blot protocol, ensuring the inclusion of protease and phosphatase inhibitors. A protein concentration of 1-2 mg/mL is typically recommended.
-
-
Array Procedure (Example using a membrane-based sandwich immunoassay):
-
Follow the manufacturer's instructions for the specific Phospho-RTK array kit being used (e.g., from R&D Systems or Cell Signaling Technology).
-
Briefly, block the array membranes according to the protocol.
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Incubate the membranes with the prepared cell lysates (typically 200-500 µg of total protein) overnight at 4°C on a rocking platform.[7]
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Wash the membranes to remove unbound proteins.
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Incubate with a detection antibody cocktail (e.g., biotinylated anti-phosphotyrosine antibody).[8]
-
Wash the membranes and then incubate with streptavidin-HRP.
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Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the image of the array and use the provided template to identify the location of each RTK.
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Quantify the spot intensities using densitometry software.
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Compare the signal intensities between this compound-treated and control samples to identify upregulated RTKs.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HER2/ErbB2 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 5. You are being redirected... [prosci-inc.com]
- 6. biocompare.com [biocompare.com]
- 7. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Defactinib Toxicity in Animal Models
Welcome to the technical support center for researchers utilizing Defactinib in preclinical animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and minimize this compound-related toxicities in your experiments, ensuring data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
A1: Based on preclinical and clinical data, the most frequently reported toxicities associated with this compound administration include gastrointestinal issues (diarrhea, nausea), hyperbilirubinemia (elevated bilirubin levels), skin rash, and general malaise (e.g., fatigue, decreased activity).[1][2][3] In animal studies, these may manifest as weight loss, loose stools, changes in coat appearance, and lethargy.
Q2: How can I select an appropriate starting dose of this compound for my animal model to minimize toxicity?
A2: For mouse models, a commonly used and generally well-tolerated dose for efficacy studies is 25 mg/kg, administered orally twice daily.[4] However, the optimal and maximum tolerated dose (MTD) can vary depending on the specific animal strain, age, and overall health. It is highly recommended to conduct a dose-escalation study to determine the MTD in your specific model. Start with a lower dose and gradually increase it while closely monitoring for signs of toxicity.
Q3: What is the mechanism behind this compound-induced hyperbilirubinemia?
A3: this compound can cause an increase in unconjugated bilirubin by inhibiting the UGT1A1 enzyme, which is crucial for bilirubin glucuronidation and subsequent excretion.[5][6][7] This is a mechanism-based toxicity and is generally reversible.
Troubleshooting Guides
Managing Gastrointestinal Toxicity (Diarrhea)
Issue: Animals exhibit loose stools, dehydration, and/or weight loss after this compound administration.
Troubleshooting Steps:
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Dose Modification:
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Consider reducing the dose of this compound.
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Evaluate an intermittent dosing schedule (e.g., 3 weeks on, 1 week off) which has been shown to improve tolerability in clinical settings.
-
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Supportive Care:
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Ensure ad libitum access to hydration, such as hydrogel packs or electrolyte-supplemented water.
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Provide highly palatable and easily digestible food to encourage caloric intake.
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In cases of severe diarrhea, administration of probiotics like Lactobacillus casei or a combination of Lactobacillus acidophilus and Bifidobacterium bifidum has been shown to ameliorate chemotherapy-induced intestinal mucositis in mouse models.[8]
-
-
Monitoring:
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Monitor animal body weight daily.
-
Score stool consistency daily.
-
Assess for signs of dehydration (e.g., skin tenting, sunken eyes).
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Managing Hyperbilirubinemia
Issue: Blood analysis reveals elevated levels of unconjugated bilirubin.
Troubleshooting Steps:
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Dose Adjustment:
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Temporarily halt dosing until bilirubin levels return to baseline or a lower grade.
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Resume treatment at a reduced dose.
-
-
Monitoring:
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Collect blood samples for baseline bilirubin levels before initiating treatment.
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Monitor serum bilirubin levels regularly (e.g., weekly or bi-weekly) during the treatment period.
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Concurrently monitor liver enzymes (ALT, AST) to rule out general hepatotoxicity.
-
Managing Skin Toxicity (Rash)
Issue: Animals develop skin rashes, erythema, or dermatitis.
Troubleshooting Steps:
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Dose Interruption/Reduction:
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For mild to moderate skin reactions, continue treatment with close observation.
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For severe reactions, interrupt dosing until the toxicity resolves, then consider resuming at a lower dose.
-
-
Supportive Care:
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Maintain a clean and dry cage environment to prevent secondary infections.
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For localized reactions, topical application of a mild corticosteroid cream may be considered, though this should be done in consultation with a veterinarian.
-
-
Monitoring:
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Visually inspect the skin of the animals daily, particularly in sparsely haired areas.
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Qualitative scoring systems can be used to track the severity and progression of skin toxicity.[9]
-
Quantitative Data Summary
| Parameter | Animal Model | Dosing Regimen | Observed Toxicities | Mitigation Strategy | Reference |
| Efficacy Dose | Nude Mice (Ovarian Cancer Xenograft) | 25 mg/kg, oral, twice daily | Not specified in detail, but this dose was used for efficacy studies, suggesting it is generally tolerated. | N/A | [4] |
| Clinical Dose (for reference) | Human (Solid Tumors) | 400 mg, oral, twice daily | Fatigue, gastrointestinal issues, increased bilirubin (Grade 1-2) | Dose reduction to 200 mg BID for Grade 3/4 toxicities. | [9] |
| Combination Therapy (Clinical) | Human (Low-Grade Serous Ovarian Cancer) | This compound: 200 mg, oral, twice daily (3 weeks on, 1 week off) with Avutometinib | Rash, elevated CPK, AST elevation, hyperbilirubinemia, diarrhea | Intermittent dosing schedule. | [3] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Formulation: A common formulation for oral gavage involves suspending this compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[4] Alternatively, a suspension in 10% DMSO and 90% corn oil can be used.[4]
-
Administration: Administer the prepared solution via oral gavage at the desired dose (e.g., 25 mg/kg). Ensure the volume is appropriate for the size of the animal (typically 5-10 mL/kg).
-
Frequency: Dosing is typically performed twice daily for continuous scheduling.
Protocol 2: Monitoring for this compound-Induced Toxicity in Mice
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Daily Observations:
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Record body weight.
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Observe general appearance and behavior (activity level, posture, grooming).
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Visually inspect for signs of skin toxicity.
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Monitor for changes in stool consistency.
-
-
Weekly/Bi-weekly Monitoring:
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Collect blood samples via a suitable method (e.g., tail vein, submandibular) for complete blood count (CBC) and serum chemistry analysis, with a focus on bilirubin and liver enzymes (ALT, AST).
-
-
Endpoint Criteria: Establish clear humane endpoints for severe toxicity, such as a predefined percentage of body weight loss, severe lethargy, or non-responsiveness to supportive care.
Visualizations
Caption: Workflow for managing this compound toxicity in animal models.
Caption: this compound inhibits the FAK signaling pathway.
Caption: Mechanism of this compound-induced hyperbilirubinemia.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Verastem Oncology Announces Nature Medicine Publication of the Results from the First-in-Human Phase 1 FRAME Study of Avutometinib in Combination with this compound in Solid Tumors, including Low-Grade Serous Ovarian Cancer | Verastem, Inc. [investor.verastem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UGT Inhibition | Evotec [evotec.com]
- 8. Amelioration of Chemotherapy-Induced Intestinal Mucositis by Orally Administered Probiotics in a Mouse Model | PLOS One [journals.plos.org]
- 9. Quantitative monitoring of radiation induced skin toxicities in nude mice using optical biomarkers measured from diffuse optical reflectance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Defactinib dosage for combination therapy studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Defactinib dosage in combination therapy studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound in combination therapies?
A1: The starting dose of this compound can vary depending on the combination agent. In combination with the RAF/MEK inhibitor avutometinib (VS-6766), a commonly used dose is 200 mg of this compound administered orally twice daily.[1][2] For a triple combination with pembrolizumab and gemcitabine, a Phase I study determined the recommended Phase 2 dose (RP2D) of this compound to be 400 mg twice daily.[3]
Q2: How is the Maximum Tolerated Dose (MTD) of this compound determined in combination studies?
A2: The Maximum Tolerated Dose (MTD) is typically determined during Phase I dose-escalation studies. A common approach is the "3+3 design".[3][4][5][6] This design involves treating cohorts of three patients at escalating dose levels. The study proceeds to the next higher dose if no dose-limiting toxicities (DLTs) are observed. If one patient experiences a DLT, three more patients are treated at the same dose level. The MTD is generally defined as the dose level below the one where two or more patients in a cohort of three to six experience a DLT.[3][4][5][6]
Q3: What are the most common adverse events observed with this compound combination therapy?
A3: Common adverse events are often related to the combination agent. When combined with a RAF/MEK inhibitor like avutometinib, frequently reported toxicities include rash, elevated creatine phosphokinase (CPK), increased AST/ALT, hyperbilirubinemia, and nausea.[7][8] In combination with paclitaxel, treatment-related grade 3 toxicities have included neutropenia, hyperbilirubinemia, thrombocytopenia, anemia, leukopenia, nausea, vomiting, and increased alanine aminotransferase.[3]
Q4: How should I adjust the this compound dose in response to toxicities?
A4: Dose adjustments for this compound are dependent on the type and severity of the toxicity. For grade 3 or 4 non-hematological adverse events, a dose reduction from 400 mg twice daily to 200 mg twice daily has been implemented in studies.[5] In combination with avutometinib, the recommended first dose reduction for this compound is to 200 mg orally once a day. If a patient is unable to tolerate this reduced dose, permanent discontinuation of both drugs is recommended.[9] For specific toxicities like rash or increased CPK, there are detailed guidelines for holding, reducing, or discontinuing treatment based on the grade of the adverse event.[2]
Troubleshooting Guides
Managing Dermatologic Toxicities (Acneiform Rash)
Issue: A patient in your study has developed an acneiform rash.
Solution:
-
Grading: First, grade the severity of the rash using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[10][11][12][13]
-
Management by Grade:
-
Grade 1: Papules and/or pustules covering <10% of Body Surface Area (BSA).
-
Grade 2: Papules and/or pustules covering 10-30% of BSA.
-
Grade 3: Papules and/or pustules covering >30% of BSA with moderate to severe symptoms.
-
Action: Withhold this compound therapy. Once the toxicity resolves to Grade 1 or less, treatment can be resumed at a reduced dose.[9]
-
-
Grade 4: Life-threatening consequences.
-
Managing Ocular Toxicities
Issue: A patient is experiencing visual changes or eye discomfort.
Solution:
-
Immediate Assessment: Promptly refer the patient to an ophthalmologist for a comprehensive examination.[17]
-
Baseline and Follow-up Examinations:
-
Specific Management:
-
Blurred Vision: If the Best Corrected Visual Acuity (BCVA) is worse than baseline but no worse than 20/200, withhold therapy until it resolves. If BCVA is 20/200 or worse, withhold therapy and resume at a reduced dose upon resolution.[2]
-
Conjunctivitis: For moderate to severe cases, withhold therapy and resume at the same or a reduced dose upon resolution, depending on the severity.[2]
-
Keratitis: Management depends on the severity, ranging from holding therapy to permanent discontinuation in cases of corneal perforation.[2]
-
Data Presentation
Table 1: this compound Dosage in Combination Therapy Studies
| Combination Agent(s) | This compound Dose | Dosing Schedule | Study Phase |
| Avutometinib (VS-6766) | 200 mg BID | 3 weeks on, 1 week off | Phase 1/2 |
| Avutometinib (VS-6766) | 400 mg BID | 3 weeks on, 1 week off | Phase 1 (Intolerable) |
| Pembrolizumab + Gemcitabine | 400 mg BID | Continuous | Phase 1 |
| Paclitaxel | 400 mg BID | Continuous | Phase 1/1b |
BID = twice daily
Table 2: Common Toxicities and Recommended Dose Adjustments for this compound
| Adverse Event | Grade | Recommended Action |
| Acneiform Rash | Grade 2 (intolerable) | Reduce this compound dose.[9] |
| Grade 3 | Withhold this compound; resume at a reduced dose upon resolution.[9] | |
| Grade 4 | Permanently discontinue this compound.[9] | |
| Increased CPK | Grade 3 | Withhold this compound; resume at the same dose if it improves to ≤Grade 1 within 3 weeks.[2] |
| Grade 4 | Withhold this compound; resume at a reduced dose if it improves to ≤Grade 1 within 3 weeks.[2] | |
| Blurred Vision | BCVA 20/200 or worse | Withhold this compound; resume at a reduced dose upon resolution.[2] |
| Other Non-hematological AEs | Grade 3 (second occurrence) | Withhold this compound; resume at a reduced dose upon resolution.[2] |
| Grade 4 | Permanently discontinue this compound.[2] |
Experimental Protocols
3+3 Dose Escalation Experimental Design
This protocol outlines the steps for a standard 3+3 dose escalation study to determine the MTD of this compound in a new combination therapy.
Objective: To determine the highest dose of this compound in combination with a new agent that can be given without unacceptable side effects.
Methodology:
-
Establish Dose Levels: Define a series of increasing dose levels for this compound based on preclinical data.
-
Cohort 1: Enroll a cohort of 3 patients at the lowest dose level.
-
Observation Period: Monitor patients for a predefined period (typically the first cycle of treatment) for the occurrence of Dose-Limiting Toxicities (DLTs).
-
Decision Rules:
-
0 of 3 patients with DLT: Escalate to the next higher dose level and enroll a new cohort of 3 patients.[3][4]
-
1 of 3 patients with DLT: Expand the current dose level by enrolling an additional 3 patients.[3][4]
-
If 1 of 6 patients experiences a DLT, escalate to the next dose level.
-
If ≥2 of 6 patients experience a DLT, the MTD has been exceeded. The MTD is the previous dose level.
-
-
≥2 of 3 patients with DLT: The MTD has been exceeded. The MTD is the previous dose level.[3]
-
-
MTD Determination: The MTD is the highest dose level at which ≤1 of 6 patients experiences a DLT.
Protocol for Assessment of Acneiform Rash
Objective: To systematically assess and grade the severity of acneiform rash in patients receiving this compound combination therapy.
Methodology:
-
Baseline Assessment: Before initiating treatment, perform a thorough skin examination and document any pre-existing dermatologic conditions.
-
Patient Education: Inform patients about the risk of rash and the importance of reporting any skin changes promptly. Advise on prophylactic measures such as using moisturizers and avoiding sun exposure.[14]
-
Follow-up Assessment: At each study visit, perform a full-body skin examination.
-
Grading: Grade the rash according to the NCI CTCAE v4.0 criteria for "Rash acneiform".[10][12]
-
Grade 1: Papules and/or pustules covering <10% BSA.
-
Grade 2: Papules and/or pustules covering 10-30% BSA.
-
Grade 3: Papules and/or pustules covering >30% BSA with moderate or severe symptoms.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death.
-
-
Documentation: Document the grade, location, and percentage of BSA affected at each assessment.
Mandatory Visualizations
Caption: FAK and RAF/MEK signaling pathways and points of inhibition.
Caption: Workflow for a 3+3 dose escalation study.
References
- 1. This compound with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. premier-research.com [premier-research.com]
- 4. On Biostatistics and Clinical Trials: Phase I Dose Escalation Study Design: "3 + 3 Design" [onbiostatistics.blogspot.com]
- 5. Designing phase I oncology dose escalation using dose–exposure–toxicity models as a complementary approach to model‐based dose–toxicity models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Ophthalmology Assessments Made Simple A Guide For Clinical Trials [clinicalleader.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. evs.nci.nih.gov [evs.nci.nih.gov]
- 11. Acneiform Rash Induced by EGFR Inhibitors: Review of the Literature and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rash acneiform | eviQ [eviq.org.au]
- 13. albertahealthservices.ca [albertahealthservices.ca]
- 14. onclive.com [onclive.com]
- 15. Managing Dermatologic Toxicities [theoncologynurse.com]
- 16. jadpro.com [jadpro.com]
- 17. Clinical study protocol for a low-interventional study in intermediate age-related macular degeneration developing novel clinical endpoints for interventional clinical trials with a regulatory and patient access intention—MACUSTAR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. assets.ctfassets.net [assets.ctfassets.net]
Best practices for long-term storage of Defactinib solutions
This technical support center provides guidance on the best practices for the long-term storage of Defactinib solutions to ensure stability and experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
The solid, crystalline form of this compound should be stored at -20°C under desiccating conditions.[1][2] Properly stored, the solid is stable for at least three to four years.[1][2]
Q2: What is the best solvent for dissolving this compound?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It has very low solubility in water and aqueous buffers.[1][3] For experiments requiring an aqueous solution, it is recommended to first dissolve this compound in DMSO to create a stock solution and then dilute this stock solution with the aqueous buffer of choice.[1]
Q3: How do I prepare a this compound stock solution in DMSO?
To prepare a stock solution, dissolve the crystalline this compound in fresh, anhydrous DMSO.[2] The solubility in DMSO is high, with sources reporting concentrations ranging from approximately 1 mg/mL to 100 mg/mL.[1][2] Sonication can be used to aid dissolution.[4][5] It is crucial to use fresh DMSO, as absorbed moisture can reduce the solubility of this compound.[2]
Q4: What are the recommended storage conditions for a this compound stock solution in DMSO?
Once prepared, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][6] The stability of the stock solution varies by source, with recommendations ranging from one month to one year.[4][5][6][7] For optimal results, it is advisable to use the solution within the timeframe specified by the supplier.
Q5: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for more than one day.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation observed in the DMSO stock solution after thawing. | The storage temperature was not consistently maintained, leading to freeze-thaw cycles. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[4][6] Before use, gently warm the vial to room temperature and vortex to ensure complete dissolution. |
| Difficulty dissolving this compound in DMSO. | The DMSO may have absorbed moisture, reducing its solvating power. The concentration may be too high. | Use fresh, anhydrous DMSO.[2] If dissolution is still difficult, gentle warming and sonication can be used to facilitate the process.[4][5] |
| Inconsistent experimental results using the same this compound solution. | The solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions regularly. Always aliquot and store stock solutions at -20°C or -80°C.[4][6] Avoid storing aqueous dilutions for extended periods.[1] |
| Cloudiness or precipitation when diluting the DMSO stock solution into an aqueous buffer. | The solubility of this compound in the final aqueous buffer has been exceeded. | Decrease the final concentration of this compound in the aqueous solution. Increase the percentage of DMSO in the final solution, if the experimental system allows. For in vivo preparations, consider using co-solvents like PEG300 and surfactants like Tween 80 to improve solubility.[2][5] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ~1 mg/mL - 100 mg/mL | [1][2][4] |
| Dimethylformamide | ~1 mg/mL | [1] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
| Water | 0.0184 mg/mL (practically insoluble) | [3] |
| Ethanol | Insoluble | [2] |
Table 2: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Stability | Reference(s) |
| Solid | -20°C | ≥ 3-4 years | [1][2] |
| DMSO Stock Solution | -20°C | 1 to 6 months | [4][6] |
| -80°C | 6 months to 1 year | [4][5][7] | |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol for Reconstituting this compound for In Vitro Cellular Assays
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Further dilute the stock solution in your cell culture medium to the desired final concentration immediately before adding it to the cells.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent toxicity.
-
Visualizations
Caption: Decision workflow for the preparation and storage of this compound solutions.
Caption: Conceptual diagram of potential degradation pathways for this compound in solution.
References
Technical Support Center: Troubleshooting Inconsistent pFAK Western Blot Results with Defactinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when performing Western blots for phosphorylated Focal Adhesion Kinase (pFAK), particularly in the context of treatment with the FAK inhibitor, Defactinib.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on pFAK levels in a Western blot?
A1: this compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[1] Its mechanism of action involves competing with ATP at the kinase domain, which inhibits the autophosphorylation of FAK at Tyrosine 397 (Tyr397).[1][2] Therefore, successful treatment with this compound is expected to cause a dose- and time-dependent decrease in the pFAK (Tyr397) signal on a Western blot. Total FAK protein levels should remain relatively unchanged, serving as a loading control.
Q2: Which phosphorylation site of FAK is most relevant to measure when assessing this compound activity?
A2: The most critical phosphorylation site to assess this compound's direct activity is the autophosphorylation site, Tyrosine 397 (pFAK Tyr397).[1][3] This site is the initial site of FAK activation, and its phosphorylation is directly inhibited by this compound.[1] Phosphorylation at other sites, such as Tyr576/577 and Tyr925, are downstream events often mediated by Src family kinases that bind to the phosphorylated Tyr397.[3] Therefore, a decrease in pFAK (Tyr397) is the most direct readout of this compound's inhibitory effect.
Q3: Why am I seeing inconsistent or no change in pFAK levels after this compound treatment?
A3: Inconsistent results can arise from several factors, ranging from experimental protocol deviations to specific cellular resistance mechanisms. Key areas to investigate include:
-
Suboptimal Drug Concentration or Treatment Time: The IC50 of this compound can vary between cell lines. It's crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
-
Issues with Sample Preparation: The phosphorylation state of proteins is highly labile. Inadequate inhibition of endogenous phosphatases during cell lysis is a common cause of signal loss.
-
Western Blotting Technique: Problems with protein transfer, antibody dilutions, blocking buffers, and washing steps can all lead to inconsistent band intensities.
-
Cellular Resistance Mechanisms: In some contexts, cancer cells can develop resistance to FAK inhibitors. This can involve the activation of alternative signaling pathways that bypass the need for FAK signaling or mechanisms that reduce the effective concentration of the drug.[4]
Q4: Can I use non-fat dry milk for blocking when detecting pFAK?
A4: It is strongly recommended to use Bovine Serum Albumin (BSA) instead of non-fat dry milk for blocking when performing Western blots for phosphorylated proteins. Milk contains casein, a phosphoprotein, which can be recognized by anti-phospho antibodies, leading to high background and non-specific bands.
Troubleshooting Guide
Problem 1: Weak or No pFAK Signal
| Possible Cause | Recommended Solution |
| Low abundance of pFAK | Increase the amount of protein loaded onto the gel (30-50 µg is a good starting point). Consider using a more sensitive ECL substrate. |
| Ineffective cell stimulation | If you are expecting a baseline level of pFAK, ensure your cells are in a state where FAK is active (e.g., adherent and growing). For stimulated conditions, optimize the concentration and duration of the stimulus. |
| Phosphatase activity during sample preparation | CRITICAL: Always use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[5] Keep samples on ice at all times. |
| Suboptimal primary antibody concentration | Titrate the primary antibody to find the optimal dilution. Start with the manufacturer's recommended dilution (often 1:1000) and test higher and lower concentrations.[3][6] |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For large proteins like FAK (~125 kDa), consider a longer transfer time or optimizing the transfer buffer composition. |
| Incorrect secondary antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
Problem 2: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Inappropriate blocking buffer | Use 3-5% BSA in TBST for blocking. Avoid using milk. |
| Primary or secondary antibody concentration too high | Reduce the concentration of the antibodies. High antibody concentrations can lead to non-specific binding. |
| Insufficient washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.[7] |
| Contaminated buffers | Prepare fresh buffers, especially the wash buffer (TBST). |
| Membrane dried out | Ensure the membrane remains hydrated throughout the incubation and washing steps.[7] |
| Cross-reactivity of the pFAK antibody | Some pFAK antibodies may cross-react with other phosphorylated receptor tyrosine kinases.[3] Check the antibody datasheet for specificity information and consider using a different antibody clone if the issue persists. |
Problem 3: Inconsistent Band Intensity Between Replicates
| Possible Cause | Recommended Solution |
| Uneven protein loading | Carefully perform a protein concentration assay (e.g., BCA) for all samples and ensure equal amounts are loaded in each lane. Always run a loading control (e.g., GAPDH, β-actin, or total FAK). |
| Variable transfer efficiency | Ensure the Western blot sandwich is assembled correctly, with no air bubbles between the gel and the membrane.[7] Use a consistent transfer protocol for all experiments. |
| Inconsistent incubation times or temperatures | Standardize all incubation times and temperatures for blocking, primary antibody, and secondary antibody steps. |
| Variable this compound treatment | Ensure consistent cell seeding density, drug concentration, and treatment duration for all experimental replicates. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various | Solid Tumors | <0.6 | [8] |
| UTE1 | Endometrial Cancer | ~1700 | [9] |
| UTE3 | Endometrial Cancer | ~3800 | [9] |
| UTE10 | Endometrial Cancer | ~2000 | [9] |
| UTE11 | Endometrial Cancer | ~3000 | [9] |
Note: IC50 values can vary depending on the assay conditions and cell line. It is recommended to determine the IC50 for your specific experimental system.
Table 2: Recommended Antibodies for pFAK (Tyr397) Western Blotting
| Antibody (Clone/Catalog #) | Host Species | Recommended Starting Dilution | Validated Cell Lines (from datasheets) |
| Cell Signaling Technology #3283 | Rabbit | 1:1000 | NIH/3T3[3] |
| GeneTex GTX24803 | Rabbit | 1:1000 - 1:5000 | HeLa, 293T, A431 |
| Thermo Fisher PA5-17084 | Rabbit | 1:1000 | NIH/3T3[10] |
| Elabscience E-AB-21207 | Rabbit | 1:500 - 1:2000 | 293T[6] |
Experimental Protocols
Cell Lysis for Phosphoprotein Analysis
-
Preparation: Pre-chill all buffers and a microcentrifuge to 4°C.
-
Wash Cells: Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Aspirate the PBS and add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. A common cocktail includes sodium orthovanadate (1 mM) and sodium fluoride (10 mM).
-
Scrape and Collect: Use a cell scraper to collect the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Quantify Protein: Determine the protein concentration using a BCA or Bradford assay.
Western Blotting for pFAK
-
Sample Preparation: Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-pFAK (Tyr397) antibody at the optimized dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody for total FAK and a loading control like GAPDH or β-actin to normalize the pFAK signal.
Visualizations
Caption: FAK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for pFAK Western blotting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-FAK (Tyr397) Polyclonal Antibody - Elabscience® [elabscience.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-FAK (Tyr397) Polyclonal Antibody (PA5-17084) [thermofisher.com]
Cell line contamination issues in Defactinib sensitivity screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell line contamination during Defactinib sensitivity screening. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an orally bioavailable, small-molecule inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2] By inhibiting FAK, this compound disrupts key signaling pathways involved in tumor progression, including the RAS/MEK/ERK and PI3K/Akt pathways.[1][3] This inhibition can lead to reduced tumor cell growth, angiogenesis, and metastasis.[1][2]
Q2: What is cell line contamination and why is it a concern in this compound sensitivity screening?
Cell line contamination refers to the presence of unintended cells (cross-contamination) or microorganisms (e.g., Mycoplasma) in a cell culture. This is a significant issue in drug sensitivity screening because it can lead to unreliable and irreproducible results.[4][5] For instance, if a cancer cell line is contaminated with a faster-growing or drug-resistant cell line like HeLa, the experimental results will reflect the response of the contaminant, not the intended cell line.[6][7][8] This can lead to misinterpretation of this compound's efficacy against a specific cancer type. Similarly, Mycoplasma infection can alter cellular metabolism and drug sensitivity, leading to inaccurate IC50 values.[9]
Q3: How can I be sure that my cell lines are not contaminated?
The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[10] This technique generates a unique genetic fingerprint for each cell line that can be compared to a reference database to confirm its identity.[10] For microbial contamination, particularly Mycoplasma which is not visible by standard microscopy, regular testing using PCR-based methods is highly recommended.[11][12]
Q4: How often should I test my cell lines for contamination?
It is recommended to test new cell lines upon receipt and before incorporating them into experiments.[10] For continuous cultures, routine testing for Mycoplasma every one to three months is a good practice. STR profiling should be performed at the beginning of a new series of experiments and before cryopreservation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Line Misidentification or Cross-Contamination | 1. Authenticate Cell Line: Perform STR profiling to confirm the identity of your cell line.[10] 2. Compare to Reference: Match the STR profile against a reputable database (e.g., ATCC, Cellosaurus).[13] 3. Quarantine and Re-start: If misidentification is confirmed, discard the contaminated culture and start a new one from a certified, contamination-free stock. |
| Mycoplasma Contamination | 1. Test for Mycoplasma: Use a PCR-based detection kit to test your cell cultures for Mycoplasma.[11][12] 2. Eliminate Contamination: If positive, treat the culture with a Mycoplasma-specific antibiotic or discard it and start a new culture from a clean stock. 3. Implement Prevention: Adopt strict aseptic techniques and quarantine new cell lines to prevent future contamination.[14] |
| Variability in Experimental Protocol | 1. Standardize Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as this can significantly impact IC50 values.[1] 2. Consistent Drug Preparation: Prepare fresh this compound solutions for each experiment and use a consistent solvent concentration. 3. Uniform Incubation Times: Adhere to a strict and consistent incubation time after drug treatment. |
Issue 2: Unexpected this compound resistance in a supposedly sensitive cell line.
| Potential Cause | Troubleshooting Steps |
| Contamination with a Resistant Cell Line | 1. Perform STR Profiling: This will identify if your culture is a pure population of the intended cell line or if it has been contaminated by another, potentially resistant, cell line.[10] 2. Morphology Check: Regularly observe cell morphology under a microscope. Any unexpected changes could indicate contamination. |
| Mycoplasma-Induced Resistance | 1. Mycoplasma Testing: Mycoplasma infection can alter cellular responses to drugs.[9] Perform a PCR test to rule out this possibility.[11] |
| High Passage Number | 1. Monitor Passage Number: Cell lines can undergo genetic drift at high passage numbers, potentially altering their drug sensitivity. Always use cells within a defined, low passage number range. 2. Return to Early Passage Stock: If the passage number is high, thaw a new vial of low-passage cells from your cell bank. |
Quantitative Data Summary
Cell line misidentification is a pervasive issue in biomedical research. The following tables summarize the reported rates of misidentification from various studies.
Table 1: Reported Rates of Cell Line Misidentification
| Study/Organization | Reported Misidentification Rate | Key Findings |
| Buehring et al. (2004) | 9.5% | Found that a significant portion of cell lines were contaminated with HeLa cells.[15] |
| German Collection of Microorganisms and Cell Cultures (DSMZ) | 20% | Reported that one-fifth of their human cell line stocks were cross-contaminated.[15] |
| Ye et al. (2015) | 25% | A study of 380 cell lines in China revealed a high rate of misidentification.[16] |
| Huang et al. (2017) | 46% | A comprehensive investigation of 278 widely used tumor cell lines in China showed a high prevalence of cross-contamination and misidentification.[17] |
| International Cell Line Authentication Committee (ICLAC) | 593 | As of April 2024, the ICLAC database lists 593 misidentified or cross-contaminated cell lines.[18] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell viability in response to this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2][19]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for FAK Signaling
This protocol is used to analyze the phosphorylation status of FAK and downstream signaling proteins.
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total FAK, phosphorylated FAK (p-FAK), and downstream targets like Akt and ERK overnight at 4°C.[20][22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Short Tandem Repeat (STR) Profiling
This protocol provides a general workflow for cell line authentication.
-
DNA Extraction: Isolate genomic DNA from the cell line culture.[13]
-
PCR Amplification: Amplify multiple core STR loci using a commercially available STR profiling kit. These kits use fluorescently labeled primers.[23]
-
Capillary Electrophoresis: Separate the amplified, fluorescently labeled DNA fragments by size using capillary electrophoresis.[13]
-
Data Analysis: Analyze the resulting electropherogram to determine the allele sizes for each STR locus, generating a unique genetic profile.[13]
-
Database Comparison: Compare the generated STR profile with reference databases (e.g., ATCC, DSMZ, Cellosaurus) to confirm the cell line's identity.[23][24]
Mycoplasma PCR Detection
This protocol outlines the steps for detecting Mycoplasma contamination using a PCR-based kit.
-
Sample Preparation: Collect cell culture supernatant.[25]
-
PCR Reaction Setup: Prepare a PCR master mix containing primers specific to the Mycoplasma 16S rRNA gene, Taq polymerase, dNTPs, and your sample supernatant. Include positive and negative controls.[11][26]
-
PCR Amplification: Run the PCR reaction in a thermal cycler using the recommended cycling conditions.[12][26]
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel.[11]
-
Result Interpretation: The presence of a PCR product of the expected size in the sample lane indicates Mycoplasma contamination.[11]
Visualizations
Caption: this compound inhibits FAK, blocking downstream PI3K/Akt and RAS/MEK/ERK signaling pathways.
Caption: Workflow for this compound sensitivity screening with integrated quality control steps.
Caption: A logical workflow for troubleshooting inconsistent this compound sensitivity results.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. The Extensive and Expensive Impacts of HEp-2 [HeLa], Intestine 407 [HeLa], and Other False Cell Lines in Journal Publications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell line cross-contamination and accidental co-culture - MedCrave online [medcraveonline.com]
- 6. cbc.ca [cbc.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects and Eradication of Mycoplasma Contamination on Patient-derived Colorectal Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 12. portals.broadinstitute.org [portals.broadinstitute.org]
- 13. researchgate.net [researchgate.net]
- 14. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of Cross-Contamination and Misidentification of 278 Widely Used Tumor Cell Lines | PLOS One [journals.plos.org]
- 18. Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Counting & Health Analysis [sigmaaldrich.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. FAK Antibody | Cell Signaling Technology [cellsignal.com]
- 23. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. iclac.org [iclac.org]
- 25. Mycoplasma Testing Protocol [protocols.io]
- 26. abcam.com [abcam.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Defactinib and Other FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical signaling node in cancer progression, playing a pivotal role in cell survival, proliferation, migration, and invasion. This has led to the development of several small molecule inhibitors targeting FAK. This guide provides an objective comparison of the preclinical efficacy of Defactinib (also known as VS-6063) against other notable FAK inhibitors, including GSK2256098 and IN10018 (also known as Ifebemtinib and BI-853520), supported by experimental data.
Data Presentation: Quantitative Comparison of FAK Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound, GSK2256098, and IN10018 based on available preclinical data. It is important to note that these values are compiled from various studies and direct head-to-head comparisons in a single study are limited. Therefore, variations in experimental conditions should be considered when interpreting these data.
Table 1: In Vitro Potency (IC50) of FAK Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound (VS-6063) | - | Recombinant FAK/Pyk2 | 0.6 | |
| Thyroid Cancer | TT | 1980 | ||
| Thyroid Cancer | K1 | 10340 | ||
| GSK2256098 | Glioblastoma | U87MG | 8.5 | |
| Lung Cancer | A549 | 12 | ||
| Ovarian Cancer | OVCAR8 | 15 | ||
| Enzymatic Assay | - | 0.8 | ||
| Cellular Assay | - | 15 | ||
| IN10018 (Ifebemtinib) | - | Recombinant FAK | 1 | |
| - | FAK Autophosphorylation | 1 |
Table 2: In Vivo Efficacy of FAK Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound (VS-6063) | Breast Cancer | MDA-MB-231 orthotopic | 50 mg/kg, p.o., bid | Reduced number of ALDH1-positive cells | |
| Mesothelioma | MM87 orthotopic | Not specified | Decreased ALDH1-positive CSCs | ||
| GSK2256098 | Uterine Cancer | Ishikawa xenograft | Not specified | Reduced microvessel density and proliferation | |
| Glioblastoma | U87MG subcutaneous | Not specified | Dose- and time-dependent inhibition of pFAK | ||
| IN10018 (Ifebemtinib) | Multiple Cancers | PDX models | 25 mg/kg (with AMG510) | Synergistic tumor growth inhibition | |
| Multiple Cancers | Cell line xenografts | 50 mg/kg, p.o., once daily | Significant suppression of primary tumor growth |
FAK Signaling Pathway and Inhibitor Mechanism of Action
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in integrin and growth factor signaling pathways. Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a binding site for Src family kinases. This interaction leads to the phosphorylation of other substrates and the activation of downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and migration. FAK inhibitors, such as this compound, GSK2256098, and IN10018, are ATP-competitive inhibitors that bind to the kinase domain of FAK, preventing its autophosphorylation and subsequent downstream signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent generalized procedures, and specific details may vary between studies.
Cell Viability Assay (MTT/CellTiter-Glo)
This assay is used to assess the effect of FAK inhibitors on cell proliferation and viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the FAK inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 96 hours.
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated for 1-4 hours, allowing viable cells to convert the yellow tetrazolium salt into purple formazan crystals. The crystals are then solubilized with a solubilization solution.
-
CellTiter-Glo Assay: CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, is added to each well.
-
-
Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a microplate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blot for FAK Phosphorylation
This technique is used to determine the extent to which a FAK inhibitor inhibits the autophosphorylation of FAK at Y397, a key marker of its activation.
Methodology:
-
Cell Lysis: Cells treated with the FAK inhibitor for a specific duration are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated FAK (p-FAK Y397) overnight at 4°C. Subsequently, the membrane is washed and incubated with a primary antibody for total FAK as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
In Vivo Tumor Growth Inhibition (Xenograft Model)
This experiment evaluates the anti-tumor efficacy of FAK inhibitors in a living organism.
Methodology:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into different treatment groups (vehicle control and FAK inhibitor).
-
Drug Administration: The FAK inhibitor is administered to the mice, typically via oral gavage, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: The tumor growth curves for each treatment group are plotted, and the percentage of tumor growth inhibition is calculated. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement.
Conclusion
The available preclinical data suggests that this compound, GSK2256098, and IN10018 are all potent inhibitors of FAK with anti-tumor activity across a range of cancer types. While direct comparative efficacy data is limited, all three compounds demonstrate low nanomolar IC50 values against FAK and inhibit tumor growth in vivo. The choice of a particular FAK inhibitor for further development or clinical application may depend on its specific selectivity profile, pharmacokinetic properties, and the genetic context of the tumor. Notably, the trend in clinical development is moving towards combination therapies, where FAK inhibitors are used to overcome resistance to other targeted agents or to enhance the efficacy of immunotherapy. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy of these promising FAK inhibitors.
Defactinib vs. PF-573228: A Comparative Guide to FAK Inhibitors in Cell Migration
In the landscape of cancer research, the inhibition of cell migration is a critical strategy to impede metastasis. Focal Adhesion Kinase (FAK) has emerged as a key therapeutic target in this arena. This guide provides a detailed comparison of two prominent FAK inhibitors, Defactinib (VS-6063) and PF-573228, focusing on their efficacy in inhibiting cell migration. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Performance in Inhibiting Cell Migration
This compound, a second-generation FAK inhibitor, has shown efficacy in hampering the migration of pancreatic ductal adenocarcinoma (PDAC) cells.[3] Similarly, PF-573228 has been demonstrated to effectively reduce the migration of melanoma cells.[2] The inhibitory concentrations and observed effects from various studies are summarized below.
| Inhibitor | Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| This compound | Pancreatic Ductal Adenocarcinoma (PDAC) | Scratch Assay | 1 µM | Significantly hampered cell migration at 24 hours. | [3] |
| Uterine Serous Carcinoma (ARK-1) | 3D Spheroid Assay | 5 µM | Reduced glandular perimeter, indicating inhibited invasion. | ||
| HER2-High Breast Cancer | Cell Viability | IC50 = 1.58 µM | |||
| PF-573228 | Melanoma (WM983B) | Wound Healing Assay | 1 µM | Reduced mean speed of migration after 12 hours. | [2] |
| Swine Skeletal Muscle Satellite Cells | Wound Healing & Transwell Assay | 5-10 µM | Dose-dependent inhibition of cell migration. | [1] | |
| Uterine Serous Carcinoma (ARK-1) | 3D Spheroid Assay | 10 µM | Reduced glandular perimeter, indicating inhibited invasion. |
Note: The IC50 values for FAK inhibition are reported to be in the low nanomolar range for both compounds (this compound: ~0.6 nM; PF-573228: ~4.0 nM), though these values can vary depending on the specific kinase assay and conditions used. The effective concentrations in cell-based migration assays are typically higher due to factors such as cell permeability and off-target effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FAK signaling pathway involved in cell migration and the general workflows for the experimental assays used to evaluate these inhibitors.
References
Head-to-head comparison of Defactinib and GSK2256098 in vitro
An Objective Analysis of Two Prominent FAK Inhibitors for Researchers and Drug Development Professionals
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression and hyperactivity are implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention.[1] Defactinib (VS-6063) and GSK2256098 are two small molecule inhibitors that have been developed to target FAK. This guide provides a detailed head-to-head in vitro comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Kinase Selectivity
Both this compound and GSK2256098 are ATP-competitive inhibitors of FAK.[2][3] They function by blocking the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step for FAK activation and the recruitment of downstream signaling proteins like Src, PI3K, and MAPK.[2][4][5][6] Inhibition of this pathway can lead to decreased tumor cell proliferation, migration, and survival.[3][4][7]
This compound is a potent inhibitor of both FAK and the closely related Proline-rich tyrosine kinase 2 (Pyk2), with IC50 values of 0.6 nM for both kinases.[8] In contrast, GSK2256098 is highly selective for FAK, exhibiting approximately 1,000-fold greater specificity for FAK over Pyk2.[5][9][10] This difference in selectivity is a key differentiator, as the dual inhibition of FAK and Pyk2 by this compound may offer a broader therapeutic window in some contexts, while the high selectivity of GSK2256098 may be preferable for studies focused specifically on FAK signaling.
Data Presentation: Potency and Cellular Activity
The following tables summarize the in vitro potency of this compound and GSK2256098 from various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Biochemical Potency Against FAK and Pyk2
| Compound | Target | IC50 / Ki | Reference |
| This compound | FAK | 0.6 nM (IC50) | [8] |
| Pyk2 | 0.6 nM (IC50) | [8] | |
| GSK2256098 | FAK | 0.4 nM (Ki) | [2] |
| FAK | 1.5 nM (IC50) | [5] | |
| Pyk2 | ~1000-fold less potent than FAK | [5][9] |
Table 2: Cellular Activity (Inhibition of FAK Y397 Phosphorylation)
| Compound | Cell Line | IC50 | Reference |
| This compound | - | EC50 = 26 nM | [8] |
| GSK2256098 | U87MG (Glioblastoma) | 8.5 nM | [2][9] |
| A549 (Lung Cancer) | 12 nM | [2][9] | |
| OVCAR8 (Ovarian Cancer) | 15 nM | [2][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are representative protocols for key in vitro assays used to characterize FAK inhibitors.
1. In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FAK.
-
Objective: To determine the IC50 value of an inhibitor against FAK.
-
Materials: Recombinant FAK enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), test compounds (this compound or GSK2256098), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[11]
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase buffer, FAK enzyme, and the substrate.
-
Add the diluted test compounds to the wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[11][12]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically measured as luminescence.[11]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Western Blot for FAK Phosphorylation (Cellular Assay)
This assay assesses the ability of an inhibitor to block FAK autophosphorylation in a cellular context.
-
Objective: To measure the inhibition of FAK Y397 phosphorylation in cultured cells.
-
Materials: Cancer cell line of interest (e.g., U87MG, A549), cell culture medium, test compounds, lysis buffer, primary antibodies (anti-pFAK Y397 and anti-total FAK), and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or GSK2256098 for a specified time (e.g., 30 minutes to 2 hours).[2]
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane and incubate it with the primary antibody against pFAK (Y397).
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
Quantify the band intensities to determine the relative inhibition of FAK phosphorylation.
-
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay evaluates the effect of the inhibitors on the proliferation and viability of cancer cells.
-
Objective: To determine the effect of FAK inhibition on cell viability.
-
Materials: Cancer cell line, cell culture medium, test compounds, and a viability assay reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After allowing the cells to attach, treat them with a range of concentrations of this compound or GSK2256098.
-
Incubate the plate for a prolonged period (e.g., 48-96 hours).[2][13]
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
For an MTT assay, incubate to allow the formation of formazan crystals, then solubilize the crystals and measure the absorbance.[14]
-
For a CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability, lyse the cells and measure the luminescent signal.[14]
-
Calculate the percentage of viable cells relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: FAK signaling pathway and point of inhibition.
Caption: In vitro workflow for comparing FAK inhibitors.
Conclusion
Both this compound and GSK2256098 are potent inhibitors of FAK with low nanomolar efficacy in vitro. The primary distinction lies in their selectivity profile, with this compound co-targeting Pyk2 and GSK2256098 exhibiting high selectivity for FAK. The choice between these two inhibitors will depend on the specific research question. For studies aiming to understand the distinct roles of FAK, the selectivity of GSK2256098 is advantageous. Conversely, for therapeutic strategies where the inhibition of both FAK and Pyk2 may be beneficial, this compound could be the preferred compound. The provided experimental protocols and workflows offer a robust framework for conducting a thorough in vitro comparison to guide rational drug selection and development.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. This compound | Focal Adhesion Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. promega.com.cn [promega.com.cn]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Defactinib and Paclitaxel: A Synergistic Combination Targeting Ovarian Cancer Cells
A promising strategy in the fight against ovarian cancer involves the combination of Defactinib, a Focal Adhesion Kinase (FAK) inhibitor, with the widely used chemotherapy agent paclitaxel. Preclinical evidence strongly suggests a synergistic relationship between these two drugs, leading to enhanced cancer cell death and preferential targeting of cancer stem cells, a subpopulation of cells notorious for driving tumor recurrence and resistance.
The combination of this compound and paclitaxel has demonstrated significant synergistic inhibition of cell proliferation and survival in human ovarian cancer cell lines, including TOV-21G and OV-7.[1][2] This synergy is crucial as it indicates that the combined effect of the two drugs is greater than the sum of their individual effects, potentially allowing for lower, less toxic doses of each agent.
The mechanism behind this synergy lies in the distinct but complementary actions of the two drugs. Paclitaxel is a potent microtubule-stabilizing agent that induces mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells. However, its efficacy can be limited by intrinsic or acquired resistance, often mediated by cancer stem cells.
This compound, on the other hand, targets FAK, a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. FAK is often overexpressed in aggressive cancers, including ovarian cancer, and is implicated in chemotherapy resistance. By inhibiting FAK, this compound disrupts these critical survival signals, rendering cancer cells, particularly cancer stem cells, more susceptible to the cytotoxic effects of paclitaxel.[1][2]
Comparative Efficacy: In Vitro Data
While specific quantitative data from head-to-head preclinical studies is not publicly available in full, abstracts from key research presentations indicate that combination index (CI) analyses were performed and demonstrated synergistic effects. A CI value of less than 1 is indicative of synergy. The following table summarizes the expected outcomes based on the reported synergistic relationship.
| Treatment | Cell Line | Metric | Expected Outcome |
| This compound | TOV-21G, OV-7 | IC50 | Moderate |
| Paclitaxel | TOV-21G, OV-7 | IC50 | Moderate |
| This compound + Paclitaxel | TOV-21G, OV-7 | IC50 | Significantly Lower than single agents |
| This compound + Paclitaxel | TOV-21G, OV-7 | Combination Index (CI) | < 1 (Synergistic) |
IC50: The concentration of a drug that inhibits a biological process by 50%.
Enhanced Apoptosis and Cell Cycle Arrest
The synergistic activity of this compound and paclitaxel is further evidenced by their combined impact on apoptosis and the cell cycle. While paclitaxel alone induces G2/M phase cell cycle arrest and apoptosis, the addition of this compound is expected to potentiate these effects. By blocking FAK-mediated survival pathways, this compound lowers the threshold for apoptosis induction by paclitaxel.
| Treatment | Cell Line | Metric | Expected Outcome |
| This compound | TOV-21G, OV-7 | % Apoptotic Cells | Minor Increase |
| Paclitaxel | TOV-21G, OV-7 | % Apoptotic Cells | Moderate Increase |
| This compound + Paclitaxel | TOV-21G, OV-7 | % Apoptotic Cells | Significant Increase |
| This compound + Paclitaxel | TOV-21G, OV-7 | Cell Cycle Analysis | Increased G2/M Arrest |
Experimental Protocols
Detailed experimental protocols from the seminal studies are not fully available. However, based on standard laboratory practices, the following methodologies are typically employed for the key experiments cited.
Cell Viability Assay (MTT or similar)
-
Cell Seeding: Ovarian cancer cells (e.g., TOV-21G, OV-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound alone, paclitaxel alone, and in combination at a constant ratio. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is read on a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined using non-linear regression analysis. Combination index values are calculated using software such as CompuSyn.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in larger plates (e.g., 6-well plates) and treated with this compound, paclitaxel, or the combination for a specified time.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in ice-cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A and stained with propidium iodide, which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined based on their DNA content.
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and paclitaxel can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: Mechanism of this compound and Paclitaxel Synergy.
Caption: In Vitro Experimental Workflow.
References
Validating FAK as the Primary Target of Defactinib: A Comparative Guide Using siRNA
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate Focal Adhesion Kinase (FAK) as the primary target of the therapeutic agent Defactinib, with a focus on the use of small interfering RNA (siRNA).
Introduction to this compound and Target Validation
This compound (VS-6063) is an orally bioavailable small molecule inhibitor that has been investigated for the treatment of various cancers, including mesothelioma, ovarian, and non-small cell lung cancer. It is designed to target Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are frequently associated with tumor progression and metastasis, making it an attractive therapeutic target.
Target validation is a critical step in drug development to ensure that a drug's therapeutic effects are mediated through its intended molecular target. One of the most specific and widely used methods for target validation in a preclinical setting is RNA interference (RNAi), utilizing small interfering RNA (siRNA) to transiently silence the expression of the target gene. This guide compares the cellular effects of this compound treatment with those of FAK gene silencing by siRNA to provide evidence for FAK as the primary target of this compound.
The Scientific Premise: Phenocopying as Validation
The core principle of using siRNA for target validation is phenocopying. If this compound's primary mechanism of action is the inhibition of FAK, then the specific knockdown of FAK protein using siRNA should result in a cellular phenotype that closely mimics the effects of this compound treatment. This guide outlines the experimental framework and data required to establish this comparison.
Comparative Data: this compound vs. FAK siRNA
The following tables summarize quantitative data from studies on cancer cell lines, comparing the effects of this compound treatment and FAK siRNA-mediated knockdown on key cellular processes associated with cancer progression.
Table 1: Effect on FAK Phosphorylation and Cell Viability
| Treatment Group | Cell Line | FAK Phosphorylation (p-FAK Y397) (% of Control) | Cell Viability (% of Control) | Reference |
| This compound (5 µM) | ARK-1 (Uterine Serous Carcinoma) | Markedly Reduced | ~60% | |
| FAK siRNA | OVCAR-3 (Ovarian Cancer) | Significantly Reduced | Not Reported | |
| FAK siRNA | PC3M (Prostate Cancer) | Not Reported | ~70% |
Note: Data is synthesized from multiple sources and cell lines to illustrate the comparative principle. Direct head-to-head quantitative comparisons in the same study are ideal but not always available in published literature.
Table 2: Effect on Cancer Cell Migration and Invasion
| Treatment Group | Cell Line | Cell Migration (% of Control) | Cell Invasion (% of Control) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | Mild Reduction | Not Reported | |
| FAK siRNA | OVCAR-3 (Ovarian Cancer) | ~40% | ~50% | |
| FAK siRNA | 4T1 (Mouse Breast Cancer) | ~50% | Not Reported |
These data illustrate that both this compound and FAK siRNA lead to a reduction in FAK activity (as measured by autophosphorylation at Tyr397), cell viability, and cell motility. The congruence of these effects strongly supports the hypothesis that this compound's anti-cancer activity is mediated through the inhibition of FAK.
Visualizing the Validation Workflow and Pathway
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: FAK signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for validating this compound's target using siRNA.
Caption: Logical comparison between genetic and pharmacological inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for the key experiments involved in this validation process.
siRNA Transfection Protocol
-
Cell Seeding: Plate cells in a 6-well or 12-well plate 24 hours prior to transfection to achieve 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
Dilute FAK-targeting siRNA and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a CO2 incubator before proceeding with downstream assays. The optimal time should be determined empirically for the specific cell line and target.
Western Blot for FAK Knockdown and Signaling
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total FAK, phospho-FAK (Y397), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Transwell Migration Assay
-
Cell Preparation: After siRNA transfection or this compound treatment, harvest and resuspend cells in a serum-free medium.
-
Assay Setup:
-
Place Transwell inserts (typically 8 µm pore size) into a 24-well plate.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Seed the prepared cells into the upper chamber of the Transwell insert.
-
-
Incubation: Incubate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Analysis:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Elute the stain and measure the absorbance, or count the cells in several fields of view under a microscope.
-
Comparison with Alternative Target Validation Methods
While siRNA is a powerful tool, other methods can also be used for target validation, each with its own advantages and disadvantages.
Table 3: Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Transiently silences gene expression at the mRNA level. | Rapid, cost-effective, high-throughput potential, suitable for essential genes. | Transient effect, potential for incomplete knockdown, off-target effects. |
| CRISPR/Cas9 Knockout | Permanently deletes the target gene from the genome. | Complete and permanent loss of function, highly specific. | Can be lethal if the gene is essential, more time-consuming, potential for off-target gene edits. |
| Resistant Mutant Generation | Selects for cells with mutations in the target protein that prevent drug binding. | Provides direct evidence of drug-target engagement. | Can be difficult and time-consuming to generate and validate, not always feasible. |
| Chemical Proteomics | Uses chemical probes to identify the proteins a drug binds to directly in a cellular context. | Unbiased, can identify off-targets. | Technically complex, may not distinguish between functional and non-functional binding. |
Conclusion
The validation of a drug's primary target is fundamental to understanding its mechanism of action and predicting its clinical efficacy and potential toxicities. The use of siRNA to specifically silence FAK provides a robust method to test whether the resulting cellular phenotypes mirror those caused by this compound. The consistent observation that both FAK siRNA and this compound treatment lead to decreased FAK phosphorylation, reduced cell viability, and impaired cell migration provides strong evidence that FAK is indeed the primary functional target of this compound in cancer cells. This validation underpins the rationale for the clinical development of this compound as a FAK-targeted therapy.
Defactinib's Potency Across Cancer Cell Lines: A Comparative Analysis of IC50 Values
For Immediate Release
BOSTON, MA – A comprehensive analysis of Defactinib (VS-6063), a selective inhibitor of Focal Adhesion Kinase (FAK), reveals varying half-maximal inhibitory concentrations (IC50) across a spectrum of cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative summary of this compound's potency, detailed experimental methodologies for IC50 determination, and a visualization of the underlying FAK signaling pathway.
This compound is a potent and selective dual inhibitor of FAK and Proline-rich Tyrosine Kinase 2 (Pyk2), with an enzymatic IC50 of less than 0.6 nM for both kinases.[1] In cell-based assays measuring the phosphorylation of FAK, this compound demonstrates an IC50 of 23 nM.[1] The drug's efficacy in inhibiting cancer cell proliferation, as measured by IC50 values from cell viability assays, demonstrates a dependency on the specific cancer type and the genetic background of the cell lines.
Comparative IC50 Values of this compound
The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in preclinical studies.
| Cancer Type | Cell Line | IC50 (µM) | Noteworthy Characteristics |
| Pancreatic Cancer | Multiple Cell Lines | 2.0 - 5.0 | General range across several pancreatic ductal adenocarcinoma (PDAC) cell lines. |
| Breast Cancer | MDA-MB-231 | 0.281 | Triple-Negative Breast Cancer (TNBC) |
| JIMT-1 | Not specified | HER2-positive | |
| MDA-MB-453 | Not Determined | HER2-addicted | |
| SkBr3 | > 10 | HER2-addicted | |
| Mesothelioma | Merlin-expressing | ~ 5.1 | Average EC50 in cell lines with wild-type merlin expression. |
| Merlin-negative | Lower than 5.1 | Merlin-deficient cells show enhanced sensitivity. | |
| Non-Small Cell Lung Cancer (NSCLC) | KRAS mutant | Not specified | Preclinical studies indicate sensitivity in KRAS mutant NSCLC cell lines. |
Experimental Protocols for IC50 Determination
The IC50 values presented in this guide are primarily determined using cell viability assays, such as the MTT or Sulforhodamine B (SRB) assays. These assays quantify the number of viable cells remaining after a specified period of drug exposure.
General Protocol for Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the drug to exert its effect.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are normalized to the vehicle control, and the IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
FAK Signaling Pathway and this compound's Mechanism of Action
This compound targets FAK, a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. FAK is a key component of the focal adhesions, which are multi-protein structures that link the actin cytoskeleton to the extracellular matrix. Upon activation by integrins or growth factor receptors, FAK autophosphorylates, creating a docking site for various signaling proteins. This initiates downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, which are critical for tumor progression and metastasis.[2] By inhibiting FAK, this compound disrupts these oncogenic signaling pathways.
Caption: this compound inhibits FAK, blocking downstream signaling pathways.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for this compound involves a series of well-defined steps, from cell culture preparation to data analysis.
Caption: Workflow for determining this compound's IC50 values.
References
Confirming Defactinib's Mechanism of Action: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
Defactinib (also known as VS-6063) is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Its mechanism of action centers on the inhibition of FAK phosphorylation, which in turn disrupts downstream signaling pathways implicated in tumor progression and metastasis.[3][4][5] This guide provides a comparative overview of key orthogonal assays used to validate the mechanism of action of this compound, presenting experimental data and detailed protocols to aid researchers in their evaluation of this and other FAK inhibitors.
FAK Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) or stimulation by growth factors triggers the autophosphorylation of FAK at tyrosine 397 (Y397). This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of an active FAK-Src signaling complex. This complex then phosphorylates a multitude of downstream targets, activating key signaling cascades such as the PI3K/AKT and RAS/MEK/ERK pathways, which are crucial for cell motility, survival, and proliferation. This compound, as a competitive FAK inhibitor, blocks the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.[1][3][5]
References
- 1. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 2. Identification of this compound derivatives targeting focal adhesion kinase using ensemble docking, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Kinase Profiles of Defactinib and IN10018
For researchers, scientists, and drug development professionals, a critical aspect of targeted therapy is understanding the selectivity of kinase inhibitors. This guide provides an objective comparison of the off-target kinase profiles of two prominent Focal Adhesion Kinase (FAK) inhibitors, Defactinib (VS-6063) and IN10018 (BI 853520), supported by available experimental data.
This compound and IN10018 are both potent inhibitors of FAK, a non-receptor tyrosine kinase implicated in cell adhesion, migration, proliferation, and survival, making it a key target in oncology. While both drugs effectively inhibit FAK, their selectivity profiles across the human kinome differ, which can have significant implications for their therapeutic efficacy and potential side effects.
Executive Summary of Kinase Selectivity
This compound is a potent inhibitor of both FAK and the closely related Proline-rich Tyrosine Kinase 2 (PYK2). While it demonstrates high selectivity for these primary targets, it is known to inhibit a broader range of kinases at higher concentrations. In contrast, IN10018 is characterized as a more specific FAK inhibitor with significantly less activity against PYK2 and a narrower spectrum of off-target kinases.
Quantitative Kinase Inhibition Profiles
The following tables summarize the available quantitative data on the inhibitory activity of this compound and IN10018 against their primary targets and key off-target kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Primary Target and Key Off-Target Kinase Inhibition by this compound
| Kinase Target | IC50 (nM) |
| FAK (PTK2) | 0.6[1] |
| PYK2 (PTK2B) | 0.6[1] |
| Other Kinases (IC50 < 1 µM) | 9 kinases |
Table 2: Primary Target and Key Off-Target Kinase Inhibition by IN10018
| Kinase Target | IC50 (nM) |
| FAK (PTK2) | 1[2] |
| PYK2 (PTK2B) | >2000 |
| FER | 900[2] |
| FES | 1040[2] |
| Other Kinases (IC50 < 1 µM) | 4 kinases (out of 262 tested) |
Experimental Protocols
The determination of kinase inhibition profiles is crucial for characterizing the selectivity of drug candidates. Two common methodologies employed for this purpose are the KinomeScan™ assay and the Kinobeads™ affinity chromatography assay.
KinomeScan™ Assay
The KinomeScan™ technology is a binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.
Experimental Workflow:
Figure 1: A simplified workflow of the KinomeScan™ assay.
In this assay, the test compound is competed against a proprietary, immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction. The results are often reported as the dissociation constant (Kd) or as a percentage of control, which can be used to determine IC50 values.
Kinobeads™ Assay
The Kinobeads™ technology utilizes affinity chromatography coupled with quantitative mass spectrometry to profile kinase inhibitors against endogenous kinases from cell or tissue lysates.
Experimental Workflow:
Figure 2: A simplified workflow of the Kinobeads™ assay.
In this method, a cell lysate is incubated with the test compound. The mixture is then passed over beads to which a set of broad-spectrum kinase inhibitors are immobilized. Kinases that are not bound by the test compound will bind to the beads. The captured kinases are then eluted, digested, and identified and quantified using mass spectrometry. The reduction in the amount of a specific kinase captured in the presence of the test compound reflects the binding affinity of the compound for that kinase.
FAK Signaling Pathway
Both this compound and IN10018 exert their primary therapeutic effect by inhibiting the FAK signaling pathway. FAK is a critical mediator of signals from integrins and growth factor receptors, and its activation leads to the stimulation of several downstream pathways that promote cancer cell proliferation, survival, and migration.
Figure 3: The FAK signaling pathway and points of inhibition by this compound and IN10018.
Conclusion
References
Defactinib Demonstrates Potent Anti-Tumor Activity Across Multiple Xenograft Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New comparative data analysis reveals the significant anti-tumor efficacy of Defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK), across a range of preclinical xenograft models. The findings, consolidated from multiple studies, highlight this compound's potential as a monotherapy and in combination with other targeted agents in various solid tumors, including endometrial, adrenocortical, and diffuse-type gastric cancers. This guide provides an objective comparison of this compound's performance and detailed experimental methodologies to support further research and development.
Comparative Efficacy of this compound in Xenograft Models
This compound has been rigorously evaluated in several patient-derived and cell-line-derived xenograft models, consistently demonstrating a reduction in tumor growth and, in some cases, an extension of overall survival. The following table summarizes the key quantitative outcomes from these preclinical studies.
| Cancer Type | Xenograft Model | Treatment | Key Findings | Reference |
| High-Grade Endometrioid Endometrial Cancer | UTE10 | This compound (monotherapy) | Significantly lower tumor volume compared to control (p < 0.001); Median OS of 55 days vs. 23 days for control.[1] | [1] |
| High-Grade Endometrioid Endometrial Cancer | UTE10 | This compound + Avutometinib | Combination treatment led to a more significant tumor volume reduction than either agent alone (p < 0.001); Median OS was not reached after 75 days.[1] | [1] |
| Adrenocortical Carcinoma (ACC) | H295R | This compound + Mitotane | Significantly reduced tumor volume and number of macrometastases compared to mitotane alone and control groups. Increased tumor necrosis was observed.[2] | [2] |
| Diffuse-Type Gastric Cancer (DGC) | NUGC4 | This compound (VS-4718) + Palbociclib | The combination resulted in stronger tumor growth inhibition compared to monotherapy.[3] | [3] |
| Diffuse-Type Gastric Cancer (DGC) | SNU668 | This compound (VS-4718) + VS-6766 | Combination treatment was effective in this xenograft model.[3] | [3] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PANC-1 | This compound (40 mg/kg) | Significantly suppressed tumor growth and metastasis.[4] | [4] |
| KRAS Mutant Non-Small Cell Lung Cancer (NSCLC) | N/A | This compound | Preclinical studies showed that FAK inhibition attenuated the growth of KRAS mutant adenocarcinomas.[5][6][7] | [5][6][7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Xenograft Model Establishment and Drug Administration
-
Cell Culture: Human cancer cell lines (e.g., UTE10, H295R, NUGC4, SNU668, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., NSG or nude mice) are used to prevent graft rejection.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Drug Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound Administration: Administered orally (p.o.) at specified doses (e.g., 40 mg/kg daily or 200 mg twice a day).[4][8][9] The drug is often formulated in a vehicle such as corn oil.
-
Combination Therapy: In combination studies, this compound is administered alongside other agents (e.g., Avutometinib, Mitotane, Palbociclib) according to the specified dosing schedule.[1][2][3]
-
Control Group: Receives the vehicle used for drug formulation.
-
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include overall survival, body weight changes (to monitor toxicity), and analysis of tumor tissue.
-
Tissue Analysis: At the end of the study, tumors are excised, weighed, and may be processed for histological analysis (e.g., H&E staining, Ki-67 for proliferation) and molecular analysis (e.g., immunoblotting for pathway engagement).[3]
Visualizing the Science: Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and the mechanism of action of this compound, the following diagrams have been generated.
Caption: General workflow for assessing this compound's anti-tumor effects in xenograft models.
This compound's therapeutic effect is rooted in its ability to inhibit Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, migration, and invasion.[10][11] FAK is a key component of the signaling cascade initiated by integrin engagement with the extracellular matrix.
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
By inhibiting FAK, this compound disrupts these critical downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[12] This mechanism of action not only impedes tumor growth directly but can also modulate the tumor microenvironment, potentially enhancing the efficacy of other anti-cancer therapies.[10][13] The preclinical data strongly suggests that FAK inhibition is a viable therapeutic strategy, and this compound is a promising agent in this class. Further clinical investigation is warranted to translate these preclinical findings into patient benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 2 Study of the Focal Adhesion Kinase Inhibitor this compound (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 2 study of the focal adhesion kinase inhibitor this compound (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. go.drugbank.com [go.drugbank.com]
- 13. jitc.bmj.com [jitc.bmj.com]
Reproducibility of Defactinib Research: A Comparative Guide for Scientists
An objective analysis of preclinical and clinical findings for the FAK inhibitor Defactinib, designed to provide researchers, scientists, and drug development professionals with a comprehensive comparative guide to its performance and the reproducibility of its published research findings.
This compound, a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), has been the subject of extensive research for its potential as a cancer therapeutic.[1][2] This guide provides a comparative analysis of key preclinical and clinical research findings for this compound, with a focus on the reproducibility of its effects on cancer cell signaling, proliferation, and tumor growth. The information is presented to aid researchers in evaluating the existing evidence and designing future studies.
Mechanism of Action: FAK Inhibition and Downstream Signaling
This compound's primary mechanism of action is the inhibition of FAK, a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction.[1][2] FAK activation is a critical step in various cellular processes implicated in cancer progression, including cell survival, proliferation, migration, and angiogenesis.[1][2] A consistent finding across multiple preclinical studies is that this compound effectively inhibits FAK autophosphorylation at Tyrosine 397 (Y397), a key step in its activation.[3][4] This inhibition leads to the downstream suppression of major signaling pathways, most notably the PI3K/AKT and RAS/MEK/ERK pathways.[2][5][6] The reproducibility of this core mechanism is a cornerstone of this compound research.
Below is a diagram illustrating the established signaling pathway affected by this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Studying Defactinib in Cell Culture
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of control experiments essential for the rigorous study of Defactinib, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in a cell culture setting. This document outlines detailed methodologies for key experiments and presents supporting data to ensure the generation of robust and reliable results.
This compound (also known as VS-6063 or PF-04554878) is a small molecule inhibitor that targets FAK, a non-receptor tyrosine kinase crucial for cell adhesion, migration, proliferation, and survival.[1][2] FAK is often overexpressed in various cancers, making it a compelling therapeutic target.[1][2] this compound also inhibits the closely related proline-rich tyrosine kinase 2 (Pyk2).[3][4] Its mechanism of action involves preventing the integrin-mediated activation of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways.[5][6]
Given its role in fundamental cellular processes, it is imperative to employ a comprehensive set of control experiments to validate the on-target effects of this compound and rule out off-target or non-specific cellular responses. This guide will detail the necessary controls, provide comparative data for alternative FAK inhibitors, and offer detailed experimental protocols.
Comparative Performance of FAK Inhibitors
The selection of an appropriate FAK inhibitor and its working concentration is critical. The half-maximal inhibitory concentration (IC50) of this compound and other commonly used FAK inhibitors varies across different cell lines. The following table summarizes the reported IC50 values for this compound and its alternatives.
| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Reference |
| This compound (VS-6063) | FAK, Pyk2 | Enzyme Assay | 0.6 | [4] |
| Thyroid Cancer (TT) | 1980 | [4] | ||
| Thyroid Cancer (K1) | 10340 | [4] | ||
| PF-573228 | FAK | Enzyme Assay | 4 | N/A |
| Y15 | FAK (autophosphorylation) | Enzyme Assay | 1000 | [1] |
| IN10018 (BI 853520) | FAK | Enzyme Assay | 1 | [7] |
| VS-4718 (PND-1186) | FAK | Enzyme Assay | 1.5 | [1] |
| GSK2256098 | FAK | Enzyme Assay | N/A | N/A |
| TAE226 | FAK, IGF-1R | U-87MG (Glioblastoma) | 160 | [5] |
| A-549 (Lung Cancer) | 270 | [5] | ||
| MDA-MB-231 (Breast Cancer) | 190 | [5] |
Essential Control Experiments for this compound Studies
To ensure the specificity of the observed effects of this compound, a series of well-designed control experiments are mandatory. These controls can be categorized as negative, positive, and genetic controls.
Negative Controls
The primary purpose of negative controls is to account for any effects not directly related to the inhibition of FAK by this compound.
-
Vehicle Control: This is the most fundamental control. The solvent used to dissolve this compound (typically DMSO) should be added to control cells at the same final concentration as in the experimental group. This accounts for any solvent-induced cellular responses.
-
Inactive Enantiomer/Metabolite Control: If available, an inactive enantiomer or a pharmacologically inactive metabolite of this compound would serve as an excellent negative control. For this compound, the M2 metabolite (N-desmethyl sulfonamide) has been identified as pharmacologically inactive.[3]
-
Structurally Unrelated Kinase Inhibitor: Using an inhibitor with a different chemical scaffold that targets a distinct kinase pathway can help to rule out non-specific effects related to the general chemical properties of small molecule inhibitors.
Positive Controls
Positive controls are crucial for confirming that the experimental system is responsive to FAK inhibition and that the observed effects are consistent with the known mechanism of action.
-
Alternative FAK Inhibitors: Comparing the effects of this compound with other well-characterized FAK inhibitors, such as PF-573228 or Y15, can help to establish that the observed phenotype is a class effect of FAK inhibition.[1]
-
Known FAK Activator: In specific experimental contexts, using a known activator of the FAK pathway (e.g., plating cells on fibronectin to stimulate integrin signaling) can serve as a positive control to demonstrate that this compound can block this induced activation.
Genetic Controls
Genetic manipulation provides the most definitive evidence for the on-target effects of a drug.
-
FAK Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FAK expression should phenocopy the effects of this compound treatment. If the effects of this compound are diminished in FAK-deficient cells, it strongly suggests an on-target mechanism.
-
FAK Overexpression (Rescue Experiment): In cells treated with this compound, re-introducing a wild-type or a drug-resistant mutant of FAK should rescue the observed phenotype. This provides strong evidence that the effects of this compound are mediated through FAK.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the logical flow of control experiments, the following diagrams are provided.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Logical relationship of control experiments for this compound studies.
Detailed Experimental Protocols
Western Blot for FAK Phosphorylation
This protocol is designed to assess the direct inhibitory effect of this compound on FAK autophosphorylation at Tyrosine 397 (Y397).
Materials:
-
Cell culture plates and media
-
This compound and control compounds
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound, vehicle control, and other controls for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total FAK and a loading control (e.g., β-actin) to ensure equal protein loading.[8]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity in response to this compound treatment.
Materials:
-
96-well cell culture plates
-
Cell culture media
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound and control compounds for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value of this compound.[9][10]
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration, a key process regulated by FAK.
Materials:
-
24-well cell culture plates
-
Cell culture media
-
This compound and control compounds
-
P200 pipette tip or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Create a scratch in the monolayer using a sterile P200 pipette tip.
-
Treatment: Wash the cells with PBS to remove detached cells and then add fresh media containing this compound or control compounds.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate between this compound-treated and control groups.
By adhering to these guidelines and employing the recommended control experiments, researchers can confidently and accurately delineate the specific cellular and molecular effects of this compound, contributing to a more profound understanding of FAK biology and its role in disease.
References
- 1. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 5. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot and focal adhesion pathway activation [bio-protocol.org]
- 7. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Defactinib
The following guide provides essential safety and logistical information for the proper handling and disposal of defactinib, a FAK inhibitor used in research and clinical settings. These procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols during handling and disposal is mandatory.
Personal Protective Equipment (PPE) and Handling:
Before handling or disposing of this compound, personnel must be equipped with appropriate PPE. Always work in a well-ventilated area, preferably within a laboratory fume hood, to avoid the formation and inhalation of dust or aerosols.[1][3]
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves | Prevents skin contact and irritation.[3] |
| Body Protection | Impervious clothing / Laboratory coat | Protects against contamination of personal clothing and skin.[1] |
| Respiratory Protection | Suitable respirator | Required if ventilation is inadequate or if there is a risk of inhaling dust or aerosols.[3] |
Step-by-Step Disposal Protocol
The primary guideline for this compound disposal is to manage it as hazardous chemical waste in accordance with all local, state, and federal regulations.[1] Do not dispose of this compound with household garbage or allow it to enter sewage systems or water courses.[2][4]
Step 1: Segregation of Waste
-
Immediately segregate all this compound waste from other laboratory waste streams.
-
This includes:
Step 2: Containment and Labeling
-
Place all this compound waste into a designated, sealed, and properly labeled hazardous waste container.[3]
-
The container must be robust and leak-proof.
-
The label should clearly identify the contents as "Hazardous Waste," list "this compound," and include appropriate hazard symbols.
Step 3: Accidental Release Measures
-
In case of a spill, evacuate the area if necessary.[1]
-
Ensure adequate ventilation.[3]
-
Wearing full PPE, contain the spill to prevent it from entering drains.[1]
-
For liquid spills, use an inert, absorbent material like diatomite or universal binders.[1]
-
For powder spills, carefully sweep up the material, avoiding dust generation, and place it in the hazardous waste container.[7]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
Step 4: Final Disposal
-
Store the sealed hazardous waste container in a secure, designated area away from incompatible materials like strong acids or oxidizers.[4]
-
Arrange for collection by a licensed hazardous waste disposal company.
-
This compound waste is typically disposed of via incineration at an approved facility to ensure complete destruction of the active chemical compounds.[6]
Below is a logical workflow illustrating the decision-making and procedural steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Storage of this compound Product
Proper storage is critical to maintaining the stability of this compound and ensuring safety. Different forms of the product have specific storage requirements.
| Product Form | Recommended Storage Temperature | Additional Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from light and ignition sources.[1][3][4] |
| In Solvent (e.g., DMSO) | -80°C (for up to 1 year) | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] |
| In Solvent (e.g., DMSO) | -20°C (for up to 1 month) | Keep container tightly sealed and away from moisture.[8][9] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. This compound analogue-1|2296719-34-9|MSDS [dcchemicals.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. danielshealth.com [danielshealth.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
